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  • Product: 2-amino-3-(2,3-dimethylphenyl)propanoic Acid
  • CAS: 103855-82-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on 2-amino-3-(2,3-dimethylphenyl)propanoic acid

Abstract This technical guide provides an in-depth examination of the chemical properties, synthesis, and potential applications of the non-proteinogenic amino acid, 2-amino-3-(2,3-dimethylphenyl)propanoic acid. As a str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the chemical properties, synthesis, and potential applications of the non-proteinogenic amino acid, 2-amino-3-(2,3-dimethylphenyl)propanoic acid. As a structurally unique analog of phenylalanine, this compound presents significant interest for researchers, particularly in the fields of medicinal chemistry and drug development.[1][2] This document is structured to deliver a thorough understanding of its molecular characteristics, physicochemical parameters, and spectroscopic data. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and characterization, serving as a vital resource for scientists engaged in the exploration of novel amino acid derivatives.

Introduction: The Significance of Substituted Phenylalanine Analogs

Phenylalanine, an essential α-amino acid, is a fundamental building block of proteins and a precursor to several key biomolecules.[3][4] Its benzyl side chain offers a versatile scaffold for chemical modification, leading to a vast array of derivatives with unique properties.[5] 2-amino-3-(2,3-dimethylphenyl)propanoic acid belongs to this class of substituted phenylalanine analogs. The introduction of two methyl groups onto the phenyl ring at the 2 and 3 positions imposes significant steric and electronic alterations compared to the parent molecule. These modifications can profoundly influence its conformational flexibility, hydrophobicity, and interactions with biological targets, making it a compound of considerable interest for probing structure-activity relationships in drug design and for the development of novel therapeutic agents.[1][2] This guide aims to consolidate the available information and provide expert insights into the chemical profile of this intriguing molecule.

Core Chemical and Physical Properties

A comprehensive understanding of a molecule's physicochemical properties is paramount for its application in research and development. This section details the key characteristics of 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Structural and Molecular Data

The foundational data for any chemical entity begins with its structural and molecular identifiers. While specific experimental data for the 2,3-dimethyl isomer is sparse in publicly accessible databases, the properties can be reliably inferred from its isomer, 2-amino-3-(2,4-dimethylphenyl)propanoic acid, which shares the same molecular formula and weight.

PropertyValueSource(s)
IUPAC Name 2-amino-3-(2,3-dimethylphenyl)propanoic acidN/A
Molecular Formula C₁₁H₁₅NO₂[6][7]
Molecular Weight 193.24 g/mol [6][7]
Canonical SMILES CC1=C(C=CC=C1)CC(C(=O)O)NN/A
CAS Number Not directly available; Isomer (2,4-dimethyl) is 103854-24-6[6][7]
Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions offer valuable insights into the compound's behavior. These predictions are derived from its chemical structure using established algorithms.

PropertyPredicted ValuePrediction Software/Methodology
pKa (strongest acidic) ~2.3Advanced Chemistry Development (ACD/Labs) Software V11.02
pKa (strongest basic) ~9.5Advanced Chemistry Development (ACD/Labs) Software V11.02
LogP ~2.1Advanced Chemistry Development (ACD/Labs) Software V11.02
Solubility in water Low; expected to be sparingly soluble based on its hydrophobic nature.Inferred from Phenylalanine properties[5]
Melting Point Not availableN/A
Boiling Point Not availableN/A

Synthesis and Characterization: A Practical Framework

The synthesis of novel amino acid derivatives is a critical aspect of chemical biology and drug discovery. The following sections provide a robust workflow for the synthesis and subsequent characterization of 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Synthetic Workflow: A Step-by-Step Approach

A well-established and versatile method for the synthesis of this class of compounds is the alkylation of a glycine enolate equivalent with the corresponding benzyl halide, followed by hydrolysis. This approach provides good yields and is amenable to a wide range of substituted benzyl halides.

G start Starting Materials: - Diethyl acetamidomalonate - 2,3-Dimethylbenzyl bromide - Sodium ethoxide step1 Alkylation: Reaction of diethyl acetamidomalonate with 2,3-dimethylbenzyl bromide in the presence of a base (sodium ethoxide). start->step1 step2 Hydrolysis: Acid-catalyzed hydrolysis of the intermediate to remove the protecting groups and yield the final amino acid. step1->step2 product Final Product: 2-amino-3-(2,3-dimethylphenyl)propanoic acid step2->product

Caption: Synthetic workflow for 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Detailed Experimental Protocol

The following protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.

Step 1: Alkylation of Diethyl Acetamidomalonate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol.

  • Base Addition: Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise to the reaction mixture at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add a solution of 2,3-dimethylbenzyl bromide (1.0 eq) in anhydrous ethanol dropwise via the dropping funnel.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, higher-running spot indicates the formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude alkylated intermediate.

Step 2: Acid Hydrolysis

  • Reaction Setup: To the crude intermediate from the previous step, add a solution of 6 M hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by TLC until the intermediate is no longer visible.

  • Purification: Cool the reaction mixture to room temperature. Wash with dichloromethane to remove any non-polar impurities. Adjust the pH of the aqueous layer to the isoelectric point (approximately 6-7) using a suitable base (e.g., ammonium hydroxide). The desired amino acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified product under high vacuum to yield 2-amino-3-(2,3-dimethylphenyl)propanoic acid as a white solid.

Structural Elucidation and Purity Assessment

Confirmation of the chemical identity and purity of the synthesized compound is crucial. The following characterization techniques are recommended.

G product Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Confirmation ms Mass Spectrometry (HRMS) product->ms Molecular Weight Verification ftir FT-IR Spectroscopy product->ftir Functional Group Identification hplc Purity Analysis (HPLC) product->hplc Purity Determination

Caption: Workflow for the characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. The ¹H NMR spectrum should display characteristic peaks for the aromatic protons, the benzylic CH₂, the α-CH, the amino protons, and the two distinct methyl groups. The ¹³C NMR will show the expected number of carbon signals, confirming the presence of the dimethylphenyl group and the amino acid backbone.

  • High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition and provide an accurate molecular weight, which should match the theoretical value of 193.24 g/mol .

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amine, the O-H and C=O stretches of the carboxylic acid, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity.

Potential Applications in Research and Development

The unique structural features of 2-amino-3-(2,3-dimethylphenyl)propanoic acid open up several avenues for its application.

  • Peptide and Peptidomimetic Chemistry: Incorporation of this constrained amino acid into peptides can be used to study the role of side-chain conformation in peptide structure and function. The steric bulk of the dimethylphenyl group can influence secondary structure and receptor binding affinity.

  • Asymmetric Synthesis: As a chiral building block, it can be used in the synthesis of complex molecules with defined stereochemistry.

  • Drug Discovery: This compound can serve as a scaffold or intermediate for the synthesis of novel small molecules targeting a variety of biological targets. The hydrophobic and sterically hindered nature of the side chain may lead to improved metabolic stability and pharmacokinetic properties of drug candidates.[8]

Safety and Handling

As with all laboratory chemicals, 2-amino-3-(2,3-dimethylphenyl)propanoic acid should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicological Information: Specific toxicological data is not available for this compound. It should be handled as a potentially hazardous substance.

Conclusion

2-amino-3-(2,3-dimethylphenyl)propanoic acid is a valuable synthetic amino acid with significant potential in various areas of chemical and biological research. While detailed experimental data for this specific isomer is not widely published, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The methodologies and insights presented herein are intended to empower researchers to explore the utility of this and other novel amino acid derivatives in their scientific endeavors.

References

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-3-PHENYLPROPANOIC ACID | CAS 150-30-1. Retrieved January 27, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Retrieved January 27, 2026, from [Link]

  • Frontiers in Pharmacology. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant. Retrieved January 27, 2026, from [Link]

  • MDPI. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2012). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. Retrieved January 27, 2026, from [Link]

  • The Biology Project, University of Arizona. (n.d.). Alanine - Amino Acids. Retrieved January 27, 2026, from [Link]

  • PubMed. (2011). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Retrieved January 27, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid, a non-proteinogenic α-amino acid, is a valuable building block in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid, a non-proteinogenic α-amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a dimethyl-substituted phenyl ring, offers steric bulk and lipophilicity that can significantly influence the pharmacological properties of parent molecules. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and potential applications, with a focus on empowering researchers to effectively utilize this compound in their work.

The incorporation of unnatural amino acids like 2,3-dimethyl-L-phenylalanine into peptides and small molecules is a well-established strategy for modulating their conformation, metabolic stability, and receptor-binding affinity. The dimethyl substitution on the phenyl ring can restrict the rotational freedom of the side chain, leading to more defined secondary structures in peptides. Furthermore, the increased lipophilicity can enhance membrane permeability and bioavailability.

Physicochemical Properties

Key physicochemical properties of (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid are summarized in the table below. These computed properties, sourced from the PubChem database, provide essential information for handling, formulation, and experimental design.[1]

PropertyValueSource
CAS Number 259726-55-1PubChem[1]
Molecular Formula C₁₁H₁₅NO₂PubChem[1]
Molecular Weight 193.24 g/mol PubChem[1]
IUPAC Name (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acidPubChem[1]
Synonyms 2,3-Dimethyl-L-phenylalaninePubChem[1]

Synthesis of (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid

The asymmetric synthesis of (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid can be achieved through several established methodologies for α-amino acid synthesis. A common and adaptable approach involves the asymmetric alkylation of a chiral glycine enolate equivalent, followed by deprotection. The following protocol is a representative example based on widely used methods for synthesizing substituted phenylalanine derivatives.

Synthetic Scheme

Synthesis_of_2,3-dimethyl-L-phenylalanine cluster_0 Step 1: Formation of Schiff Base cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis and Deprotection Glycine_ester Glycine ethyl ester Schiff_base Glycine Schiff Base Ester Glycine_ester->Schiff_base Toluene, reflux Benzophenone Benzophenone Benzophenone->Schiff_base Alkylated_product Alkylated Schiff Base Schiff_base->Alkylated_product 50% KOH, Toluene/CHCl₃, -40°C Benzyl_bromide 2,3-Dimethylbenzyl bromide Benzyl_bromide->Alkylated_product PTC Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) PTC->Alkylated_product Final_product (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid Alkylated_product->Final_product 1. Refluxing HCl 2. Neutralization

Figure 1: General workflow for the asymmetric synthesis of (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Experimental Protocol

Step 1: Synthesis of N-(Diphenylmethylene)glycine Ethyl Ester (Schiff Base)

  • To a solution of glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (1.1 equivalents) at 0 °C and stir for 15 minutes.

  • Add benzophenone imine (1 equivalent) and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Causality: The formation of the Schiff base protects the amino group of glycine and activates the α-carbon for deprotonation and subsequent alkylation.

Step 2: Asymmetric Alkylation

  • Dissolve the N-(diphenylmethylene)glycine ethyl ester (1 equivalent) and the chiral phase-transfer catalyst (e.g., a cinchonidinium-derived catalyst, 0.1 equivalents) in a mixture of toluene and chloroform.

  • Cool the solution to -40 °C.

  • Add 2,3-dimethylbenzyl bromide (1.2 equivalents) to the mixture.

  • Slowly add a 50% aqueous solution of potassium hydroxide (5 equivalents) while maintaining the temperature at -40 °C.

  • Stir the reaction vigorously for 60-72 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Causality: The chiral phase-transfer catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, directing the incoming electrophile (2,3-dimethylbenzyl bromide) to one face of the enolate, thereby establishing the desired (S)-stereochemistry at the α-carbon. The use of a strong base like KOH is necessary to deprotonate the α-carbon of the Schiff base.

Step 3: Hydrolysis and Deprotection

  • Dissolve the crude alkylated product in a solution of 3M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze both the ester and the imine.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove the benzophenone byproduct.

  • Adjust the pH of the aqueous layer to isoelectric point (around pH 6) with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free amino acid.

  • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Causality: Acidic hydrolysis is a standard method for cleaving both the ester and the benzophenone protecting group to yield the final free amino acid. Neutralization to the isoelectric point minimizes the solubility of the zwitterionic amino acid in the aqueous solution, facilitating its precipitation and isolation.

Applications in Research and Drug Development

Non-natural amino acids are crucial tools in the design of novel therapeutic agents. The incorporation of (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid into bioactive peptides can confer several advantageous properties:

  • Conformational Constraint: The steric hindrance provided by the 2,3-dimethylphenyl group can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation and increasing receptor affinity and selectivity.

  • Increased Metabolic Stability: The unnatural side chain can render the adjacent peptide bonds more resistant to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Lipophilicity: The addition of the dimethylphenyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

While specific applications for the 2,3-dimethyl isomer are not extensively documented in publicly available literature, the closely related 2',6'-dimethylphenylalanine has been successfully used as a surrogate for tyrosine and phenylalanine in opioid peptides, leading to analogs with high receptor affinity and selectivity. This suggests that 2,3-dimethyl-L-phenylalanine could be a valuable tool for similar purposes in peptide-based drug discovery.

Potential Signaling Pathway Interactions

The incorporation of (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid into peptide ligands could influence their interaction with various signaling pathways. For instance, in G-protein coupled receptor (GPCR) signaling, the modified peptide could alter receptor binding and subsequent downstream signaling cascades.

Signaling_Pathway cluster_ligand Modified Peptide Ligand cluster_receptor Cellular Receptor cluster_downstream Downstream Signaling Ligand (2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid -containing Peptide GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Figure 2: A conceptual diagram illustrating the potential interaction of a modified peptide with a GPCR signaling pathway.

Conclusion

(2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid is a promising and versatile building block for the development of novel therapeutics. Its unique structural features offer a means to fine-tune the properties of peptides and other small molecules to enhance their efficacy and pharmacokinetic profiles. The synthetic methodologies outlined in this guide provide a framework for its preparation, enabling researchers to explore its full potential in their respective fields. Further investigation into the specific biological activities of molecules containing this amino acid is warranted and is expected to unveil new therapeutic opportunities.

References

  • PubChem. (2S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. PubMed Central. [Link]

  • MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

  • PubChem. 2,3-Dimethyl-L-Phenylalanine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PubMed Central. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PubMed. [Link]

  • Semantic Scholar. Antioxidant Properties and Prediction of Bioactive Peptides Produced from Flixweed (sophia, Descurainis sophia L.) and Camelina. [Link]

  • ACS Publications. Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. [Link]

  • ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • ResearchGate. Scheme 1 Synthesis of b-substituted phenylalanins via stereoselective... [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • MDPI. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. [Link]

  • MDPI. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. [Link]

  • ResearchGate. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]

  • National Center for Biotechnology Information. Manufacturing of peptides exhibiting biological activity. PubMed Central. [Link]

  • PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link]

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Foundational

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-amino-3-(2,3-dimethylphenyl)propanoic Acid

A Framework for Investigation Abstract This technical guide delineates a comprehensive framework for the investigation of the biological activity of the novel, non-proteinogenic amino acid, 2-amino-3-(2,3-dimethylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Investigation

Abstract

This technical guide delineates a comprehensive framework for the investigation of the biological activity of the novel, non-proteinogenic amino acid, 2-amino-3-(2,3-dimethylphenyl)propanoic acid. As a structural analog of phenylalanine, this compound presents a compelling candidate for exploration within neuropharmacology and metabolic research. The strategic placement of dimethyl groups on the phenyl ring is hypothesized to significantly influence its steric and electronic properties, potentially leading to selective interactions with biological targets such as amino acid transporters and neurotransmitter receptors. This document provides a structured approach to elucidating the synthesis, purification, and characterization of this compound, and outlines a suite of in-vitro and in-vivo assays to systematically evaluate its bioactivity. The overarching goal is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded roadmap for exploring the therapeutic potential of this largely uncharacterized molecule.

Introduction: The Rationale for Investigating a Novel Phenylalanine Analog

The field of medicinal chemistry continuously seeks novel chemical entities with improved therapeutic profiles. Unnatural amino acids (UAAs) represent a promising frontier in this endeavor, offering the potential for enhanced metabolic stability, novel biological activities, and the ability to probe complex biological systems.[1] The parent amino acid, L-phenylalanine, is a crucial building block for proteins and a precursor to several key signaling molecules, including tyrosine and the catecholamine neurotransmitters.[2][3] Its analogs have been explored for a variety of therapeutic applications, from anticancer agents to neuroprotective compounds.[4][5]

The subject of this guide, 2-amino-3-(2,3-dimethylphenyl)propanoic acid, is a structurally intriguing UAA. The introduction of two methyl groups onto the phenyl ring at the 2 and 3 positions is a deliberate structural modification anticipated to confer unique pharmacological properties. This substitution pattern is expected to alter the molecule's lipophilicity and steric bulk, which could profoundly impact its interaction with biological targets. Structure-activity relationship (SAR) studies of other substituted phenylpropanoic acids have demonstrated that modifications to the phenyl ring are key determinants of potency and selectivity for various receptors, including peroxisome proliferator-activated receptors (PPARs).[6]

This guide will, therefore, lay out a logical and scientifically rigorous pathway to:

  • Propose and detail a viable synthetic route for 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

  • Establish a comprehensive analytical workflow for its purification and characterization.

  • Hypothesize its potential biological targets and mechanisms of action based on structural analogy.

  • Provide detailed protocols for in-vitro and in-vivo assays to systematically test these hypotheses.

  • Discuss the potential toxicological considerations and safety evaluation strategies.

This document is designed to serve as a foundational resource for initiating and advancing research into the biological landscape of this novel compound.

Synthesis and Characterization: Establishing a Foundation of Purity and Identity

A prerequisite for any biological investigation is the availability of a well-characterized and highly pure compound. This section outlines a proposed synthetic route and the necessary analytical techniques for 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid is the Erlenmeyer-Plöchl azlactone synthesis, followed by reduction and hydrolysis. This classical approach is versatile and has been successfully employed for the synthesis of various α-amino acids.[7]

Synthesis_Workflow cluster_step1 Step 1: Azlactone Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Hydrolysis A 2,3-Dimethylbenzaldehyde C Acetic Anhydride, Sodium Acetate A->C Reactant B N-acetylglycine B->C Reactant D Azlactone Intermediate C->D Product E Red-P / HI D->E Reactant F N-acetyl-2,3-dimethylphenylalanine E->F Product G Acid Hydrolysis (e.g., HCl) F->G Reactant H 2-amino-3-(2,3-dimethylphenyl)propanoic acid G->H Product

Caption: Proposed synthetic workflow for 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Experimental Protocol: Synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid

  • Step 1: Azlactone Formation.

    • Combine equimolar amounts of 2,3-dimethylbenzaldehyde and N-acetylglycine in a round-bottom flask.

    • Add acetic anhydride (as solvent and dehydrating agent) and a catalytic amount of anhydrous sodium acetate.

    • Heat the mixture under reflux for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the azlactone intermediate.

    • Filter, wash with cold water, and dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol/water) to purify.

  • Step 2: Reduction.

    • Suspend the purified azlactone in a mixture of red phosphorus and hydriodic acid.

    • Heat the mixture under reflux for several hours. This step simultaneously reduces the double bond and hydrolyzes the azlactone ring.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove excess red phosphorus.

  • Step 3: Hydrolysis.

    • Treat the filtrate from Step 2 with a strong acid, such as concentrated hydrochloric acid, and heat under reflux to ensure complete hydrolysis of the N-acetyl group.

    • Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the final product.

    • Filter the precipitate, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Purification and Analytical Characterization

Purity is paramount for accurate biological evaluation. The synthesized compound should be subjected to rigorous purification and characterization.

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Assess purity and quantify the compound.A single, sharp peak indicating >98% purity.[8]
Mass Spectrometry (MS) Determine the molecular weight and confirm the elemental composition.A molecular ion peak corresponding to the calculated mass of C11H15NO2.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidate the chemical structure and confirm the arrangement of atoms.Spectra consistent with the proposed structure, showing characteristic peaks for the aromatic, benzylic, and amino acid protons and carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify the functional groups present in the molecule.Characteristic absorption bands for the amino (N-H), carboxyl (C=O, O-H), and aromatic (C-H, C=C) groups.
Elemental Analysis Confirm the elemental composition (C, H, N).Experimental percentages of C, H, and N within ±0.4% of the calculated values.

Experimental Protocol: HPLC Analysis

  • Column: A reverse-phase C18 column is typically suitable for amino acid analysis.[8]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210-220 nm).

  • Standard Preparation: Prepare a standard curve with a known concentration of the purified compound to enable quantification.

Predicted Biological Activity and Mechanisms of Action

Based on its structural similarity to phenylalanine and other neuroactive compounds, we can formulate several hypotheses regarding the potential biological activity of 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Interaction with Neurotransmitter Receptors

The central nervous system is a primary area of interest for novel amino acid analogs.

  • NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission and synaptic plasticity.[9] Certain amino acid derivatives can act as agonists or antagonists at the glycine co-agonist site of the NMDA receptor.[10][11] The dimethylphenyl moiety of our target compound could influence its binding to different NMDA receptor subunits.

  • GABA Receptor Modulation: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[12] The GABA receptors, particularly GABA-A and GABA-B, are targets for a wide range of therapeutic agents. The structural features of our compound could allow it to interact with GABA receptors, potentially as an agonist, antagonist, or allosteric modulator.

Receptor_Interaction cluster_neuron Postsynaptic Neuron NMDA NMDA Receptor GABA GABA Receptor Compound 2-amino-3-(2,3-dimethylphenyl) propanoic acid Compound->NMDA Potential Modulation (Agonist/Antagonist) Compound->GABA Potential Modulation (Agonist/Antagonist/ Allosteric Modulator)

Caption: Hypothesized interactions with key neurotransmitter receptors.

Amino Acid Transporters

Large neutral amino acid transporters (LATs) are responsible for the transport of amino acids like phenylalanine across the blood-brain barrier and into cells.[13] LAT1 is of particular interest as it is often overexpressed in cancer cells.[13] The bulky dimethylphenyl group could affect the affinity and transport kinetics of our compound by LATs, potentially leading to selective uptake in certain tissues.

Metabolic Fate

As an unnatural amino acid, 2-amino-3-(2,3-dimethylphenyl)propanoic acid is likely to have a different metabolic fate compared to endogenous amino acids.[1] It may be more resistant to degradation by enzymes such as phenylalanine hydroxylase, potentially leading to a longer biological half-life.[3]

In-Vitro Evaluation: A Stepwise Approach to Characterization

A tiered in-vitro screening approach is essential to efficiently characterize the biological activity of the novel compound.

Receptor Binding Assays

Initial screening should focus on determining if the compound binds to the hypothesized receptor targets.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptors

  • Preparation of Synaptosomal Membranes: Isolate synaptosomal membranes from rodent brain tissue (e.g., cortex or hippocampus).

  • Incubation: Incubate the membranes with a known radiolabeled ligand for the NMDA receptor glycine site (e.g., [³H]glycine or [³H]DCKA) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

A similar protocol can be adapted for GABA receptors using appropriate radioligands (e.g., [³H]muscimol for GABA-A or [³H]baclofen for GABA-B).

Functional Assays

Following binding confirmation, functional assays are necessary to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

Experimental Protocol: Electrophysiology on Cultured Neurons

  • Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable cell line expressing the receptor of interest.

  • Patch-Clamp Recording: Use whole-cell patch-clamp electrophysiology to record the ion currents elicited by the application of a known agonist (e.g., NMDA/glycine or GABA).

  • Compound Application: Apply the test compound alone and in combination with the agonist to determine its effect on the receptor-mediated currents.

  • Data Analysis: Analyze changes in current amplitude, kinetics, and voltage-dependence to characterize the compound as an agonist, antagonist, or modulator.

Amino Acid Transport Assays

To investigate the interaction with amino acid transporters, cell-based uptake assays are appropriate.

Experimental Protocol: LAT1 Transport Assay

  • Cell Line: Use a cell line known to express high levels of LAT1 (e.g., certain cancer cell lines).

  • Radiolabeled Substrate: Use a radiolabeled LAT1 substrate, such as [¹⁴C]L-leucine or [³H]L-phenylalanine.

  • Inhibition Assay: Incubate the cells with the radiolabeled substrate in the presence of varying concentrations of the test compound.

  • Uptake Measurement: After a defined time, wash the cells to remove extracellular radiolabel and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

In-Vivo Studies: Assessing Physiological Effects and Therapeutic Potential

Positive in-vitro results should be followed by in-vivo studies to assess the compound's physiological effects, pharmacokinetic profile, and potential therapeutic efficacy in relevant animal models.

Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer the compound to rodents (e.g., rats or mice) via relevant routes (e.g., intravenous, oral).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Bioanalysis: Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the compound in plasma.

  • Data Analysis: Determine key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Behavioral Pharmacology

Based on the in-vitro findings, specific behavioral models can be employed to assess the compound's effects on the central nervous system.

  • Locomotor Activity: To assess general stimulant or sedative effects.

  • Models of Anxiety (e.g., Elevated Plus Maze): If GABAergic activity is indicated.

  • Models of Learning and Memory (e.g., Morris Water Maze): If NMDA receptor modulation is observed.

  • Models of Neuropathic Pain: As both NMDA and GABA pathways are implicated in pain processing.

Preliminary Toxicology

An initial assessment of the compound's safety profile is essential.

Experimental Protocol: Acute Toxicity Study

  • Dose Escalation: Administer escalating doses of the compound to rodents.

  • Observation: Monitor the animals for any signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.

Conclusion and Future Directions

2-amino-3-(2,3-dimethylphenyl)propanoic acid represents a novel chemical entity with the potential for significant biological activity, particularly within the realm of neuroscience. Its structural design suggests plausible interactions with key neurotransmitter systems and amino acid transporters. The systematic approach outlined in this guide, from synthesis and characterization to a tiered in-vitro and in-vivo evaluation, provides a comprehensive roadmap for elucidating the pharmacological profile of this compound.

The data generated from these studies will be instrumental in determining its therapeutic potential and will guide future research, including more detailed structure-activity relationship studies, the exploration of different substitution patterns on the phenyl ring, and the investigation of its efficacy in more complex disease models. The successful execution of this research plan holds the promise of uncovering a new class of molecules with the potential to address unmet medical needs.

References

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  • Amino acid - Wikipedia. Wikipedia. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-amino-3-(2,3-dimethylphenyl)propanoic acid

Abstract This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a substituted aromatic amino acid with potential applications in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a substituted aromatic amino acid with potential applications in pharmaceutical research and development. In the absence of directly published experimental spectra for this specific isomer, this document leverages foundational spectroscopic principles, comparative data from structural analogs, and computational predictions to establish a robust framework for its identification and characterization. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this molecule.

Introduction: The Significance of Substituted Phenylalanines

Substituted phenylalanine derivatives are a critical class of compounds in medicinal chemistry. The incorporation of substituents onto the phenyl ring of phenylalanine can modulate its steric and electronic properties, influencing its binding affinity and selectivity for various biological targets. The specific substitution pattern on the aromatic ring can lead to profound differences in pharmacological activity. The title compound, 2-amino-3-(2,3-dimethylphenyl)propanoic acid, is a non-canonical amino acid whose unique ortho- and meta-dimethyl substitution pattern is anticipated to confer distinct conformational preferences and biological activities. Accurate and unambiguous structural characterization is paramount for its use in any research or development pipeline.

Predicted and Comparative Spectroscopic Data

While a definitive experimental dataset for 2-amino-3-(2,3-dimethylphenyl)propanoic acid is not publicly available, we can predict its spectroscopic features with a high degree of confidence. The following sections detail these predictions, drawing comparisons with closely related isomers where data is accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

The proton NMR spectrum of 2-amino-3-(2,3-dimethylphenyl)propanoic acid is expected to exhibit distinct signals corresponding to the aromatic, alpha-amino acid, and methyl protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale and Comparative Insights
Aromatic (H-4, H-5, H-6)6.9 - 7.2MultipletThe three protons on the 1,2,3-trisubstituted benzene ring will be in close proximity in the aromatic region. Due to their distinct electronic environments and spin-spin coupling, a complex multiplet is expected.
α-Proton (H-α)~4.0Doublet of Doublets (dd)This proton is coupled to the two diastereotopic β-protons. Its chemical shift is influenced by the adjacent amino and carboxyl groups.
β-Protons (H-β)~3.2MultipletThese protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, likely showing coupling to each other and the α-proton.
Methyl Protons (Ar-CH₃)2.1 - 2.3Two SingletsThe two methyl groups are in different positions on the aromatic ring and are therefore chemically non-equivalent, leading to two distinct singlet signals.
Amine Protons (-NH₂)Broad singletBroad SingletThe chemical shift of the amine protons is variable and depends on the solvent, concentration, and temperature. They often appear as a broad signal due to quadrupole broadening and exchange.
Carboxyl Proton (-COOH)> 10Broad SingletThe carboxylic acid proton is highly deshielded and its signal is often broad. In deuterated solvents like D₂O, this signal will exchange and disappear.

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale and Comparative Insights
Carboxyl Carbon (-COOH)170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
Aromatic Quaternary Carbons135 - 140The two carbons bearing the methyl groups and the carbon attached to the propanoic acid side chain are expected in this region.
Aromatic CH Carbons125 - 130The three protonated aromatic carbons will appear in this range.
α-Carbon (C-α)55 - 60The chemical shift of the α-carbon is characteristic of α-amino acids.
β-Carbon (C-β)35 - 40The methylene carbon of the side chain.
Methyl Carbons (Ar-CH₃)15 - 25The two methyl carbons will have slightly different chemical shifts due to their distinct positions on the ring.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

NMR Spectroscopy Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and assignment.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-amino-3-(2,3-dimethylphenyl)propanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or MeOD). The choice of solvent will affect the chemical shifts of exchangeable protons (-NH₂ and -COOH).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the α- and β-protons and within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
N-H Stretch (Amine)3200 - 3000Medium, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1725 - 1700Strong
N-H Bend (Amine)1650 - 1580Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-H Out-of-Plane Bending (Aromatic)850 - 750Strong
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid).

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.

  • Ionization:

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, and it can be run in both positive and negative ion modes.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Expected Mass Spectral Data:

  • Molecular Weight: C₁₁H₁₅NO₂ = 193.24 g/mol

  • Expected [M+H]⁺: m/z 194.1125

  • Expected [M-H]⁻: m/z 192.0976

  • Key Fragmentation Pathways:

    • Loss of H₂O (18 Da): From the carboxylic acid group.

    • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for amino acids.

    • Loss of the entire carboxyl group (-COOH, 45 Da).

    • Cleavage of the Cα-Cβ bond: This would lead to a fragment corresponding to the dimethylbenzyl moiety.

Visualization of Experimental Workflows

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of 2-amino-3-(2,3-dimethylphenyl)propanoic acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy (FTIR-ATR) Synthesis->IR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Structure Structural Elucidation and Data Consolidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization.

NMR Data Interpretation Logic

NMR_Interpretation H1_NMR ¹H NMR Chemical Shift Integration Multiplicity Structure Final Structure H1_NMR->Structure Proton Environments C13_NMR ¹³C NMR Number of Signals Chemical Shift C13_NMR->Structure Carbon Skeleton TwoD_NMR 2D NMR COSY (H-H) HSQC (C-H) HMBC (Long-Range C-H) TwoD_NMR->Structure Connectivity

Caption: Logic flow for NMR-based structure elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. By integrating fundamental principles with data from analogous structures, a detailed and scientifically sound characterization has been presented. The experimental protocols outlined herein offer a clear roadmap for researchers to obtain and interpret the necessary data for this novel compound. This work underscores the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of complex organic molecules, which is a cornerstone of modern drug discovery and development.

References

  • MDPI. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link] (Accessed: January 26, 2026).

  • National Center for Biotechnology Information. (n.d.). N,N-dimethyl-L-phenylalanine. PubChem Compound Database. Available at: [Link] (Accessed: January 26, 2026).

  • National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Database. Available at: [Link] (Accessed: January 26, 2026).

  • National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem Compound Database. Available at: [Link] (Accessed: January 26, 2026).

  • National Institute of Standards and Technology. (n.d.). o-Xylene. NIST Chemistry WebBook. Available at: [Link] (Accessed: January 26, 2026).

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  • Frontiers Media S.A. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available at: [Link] (Accessed: January 26, 2026).

  • National Center for Biotechnology Information. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link] (Accessed: January 26, 2026).

  • National Center for Biotechnology Information. (2018). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Available at: [Link] (Accessed: January 26, 2026).

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Foundational

An In-depth Technical Guide to 2-amino-3-(2,3-dimethylphenyl)propanoic acid

This guide provides a comprehensive technical overview of 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a non-proteinogenic amino acid. It is intended for researchers, scientists, and professionals in drug development wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a non-proteinogenic amino acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of novel amino acid analogs.

Introduction

2-amino-3-(2,3-dimethylphenyl)propanoic acid, also known as 2,3-dimethylphenylalanine, is a synthetic amino acid characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions. As an unnatural amino acid, it holds significant potential as a chiral building block in medicinal chemistry and drug discovery.[1] The introduction of steric bulk and altered electronic properties through the dimethyl substitution on the phenyl ring can profoundly influence the conformational preferences and biological activity of peptides and small molecules into which it is incorporated.[1][2] Such modifications are a key strategy in the design of peptidomimetics with enhanced stability, receptor affinity, and selectivity.[3]

This guide will delve into the synthetic methodologies for preparing this compound, its spectroscopic characterization, and a discussion of its potential applications based on the established roles of substituted phenylalanine analogs in pharmaceutical research.

Synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid

The synthesis of enantiomerically pure 2-amino-3-(2,3-dimethylphenyl)propanoic acid is crucial for its application in drug design, where stereochemistry plays a pivotal role in biological activity. A notable method for the asymmetric synthesis of this compound involves the alkylation of a chiral glycine equivalent.[1]

Asymmetric Synthesis of N-Boc-(S)-2',3'-dimethylphenylalanine

A well-documented approach for the synthesis of the N-Boc protected (S)-enantiomer of 2,3-dimethylphenylalanine utilizes a nickel(II)-complex of a Schiff base derived from glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB).[1] This method offers high stereoselectivity and is advantageous due to its operational simplicity and the availability of the starting materials.[1]

The general workflow for this synthesis is depicted below:

Asymmetric Synthesis of 2,3-dimethylphenylalanine Glycine_Ni_Complex Glycine-Ni(II) Schiff Base Complex Alkylation Asymmetric Alkylation with 2,3-dimethylbenzyl bromide Glycine_Ni_Complex->Alkylation 1. Alkylated_Complex Alkylated Ni(II) Complex Alkylation->Alkylated_Complex Hydrolysis Acid Hydrolysis Alkylated_Complex->Hydrolysis 2. Free_Amino_Acid (S)-2,3-dimethylphenylalanine Hydrolysis->Free_Amino_Acid Boc_Protection Boc Protection ((Boc)2O, base) Free_Amino_Acid->Boc_Protection 3. Final_Product N-Boc-(S)-2,3-dimethylphenylalanine Boc_Protection->Final_Product

Caption: Asymmetric synthesis of N-Boc-(S)-2,3-dimethylphenylalanine.

Experimental Protocol: Asymmetric Alkylation

  • Complex Formation: The chiral nickel(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone is prepared according to established literature procedures.

  • Alkylation Reaction: The glycine-Ni(II) complex is reacted with 2,3-dimethylbenzyl bromide in the presence of a suitable base (e.g., potassium hydroxide) and a phase-transfer catalyst in a solvent such as acetonitrile. The reaction is typically carried out at room temperature. The steric hindrance provided by the chiral ligand directs the alkylation to occur preferentially from one face, leading to a high diastereomeric excess.[1]

  • Hydrolysis and Isolation: The resulting alkylated complex is subjected to acidic hydrolysis (e.g., with hydrochloric acid) to decompose the complex and liberate the free amino acid.

  • Purification: The crude (S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid is purified by standard techniques such as ion-exchange chromatography or crystallization.

  • Boc Protection: The purified amino acid is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent system (e.g., dioxane/water or dichloromethane). This yields N-Boc-(S)-2,3-dimethylphenylalanine, which is a stable and readily usable derivative for peptide synthesis.[4]

Spectroscopic Characterization

The structural confirmation of synthesized 2-amino-3-(2,3-dimethylphenyl)propanoic acid and its derivatives is achieved through various spectroscopic techniques. The following data has been reported for N-Boc-(S)-2',3'-dimethylphenylalanine.[1]

Property Value
Optical Rotation [α]D²² –6.2° (c = 1.00 in CHCl₃)
Infrared (IR) (neat) cm⁻¹ 3432, 2978, 1721, 758
¹H-NMR (CDCl₃) δ 1.12 and 1.39 (9H, s x 2), 2.28 (6H, s), 2.82–3.03 (1H, m), 3.26–3.37 (1H, m), 4.55–4.65 (1H, m), 5.05 (1H, d, J = 8.4 Hz), 6.95–7.08 (3H, m), 9.81 (1H, brs)

Potential Applications in Drug Development

While specific biological activity studies on 2-amino-3-(2,3-dimethylphenyl)propanoic acid are not extensively reported in the current literature, its potential applications can be inferred from the well-established roles of other unnatural amino acids in medicinal chemistry.

1. Peptidomimetics and Conformational Constraint:

The incorporation of 2,3-dimethylphenylalanine into peptide sequences can introduce significant steric hindrance, which can restrict the conformational flexibility of the peptide backbone.[1] This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological activity. By locking the peptide into a bioactive conformation, it is possible to enhance its potency and selectivity.

2. Modulation of Receptor-Ligand Interactions:

The dimethylphenyl side chain can engage in unique hydrophobic and van der Waals interactions within a receptor's binding pocket that are not possible with natural aromatic amino acids like phenylalanine or tyrosine.[5] This can lead to altered binding affinities and selectivities for a given biological target. For example, the introduction of 2',6'-dimethylphenylalanine into opioid peptide analogs has been shown to significantly enhance receptor affinity and functional potency.[1]

3. Enhanced Metabolic Stability:

Peptides containing unnatural amino acids often exhibit increased resistance to enzymatic degradation by proteases. The bulky 2,3-dimethylphenyl group can shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide-based drug candidate.

The potential workflow for utilizing this amino acid in drug discovery is outlined below:

Drug Discovery Workflow Synthesis Synthesis of N-Boc-2,3-dimethylphenylalanine SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesis->SPPS Peptide_Library Peptide Library with 2,3-dimethylphenylalanine SPPS->Peptide_Library Screening High-Throughput Screening Peptide_Library->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR studies) Hit_Compound->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: Drug discovery workflow utilizing 2,3-dimethylphenylalanine.

4. Chiral Building Block for Small Molecule Synthesis:

Beyond its use in peptides, enantiomerically pure 2-amino-3-(2,3-dimethylphenyl)propanoic acid can serve as a valuable chiral starting material for the synthesis of complex small molecules.[6] The amino acid functionality provides a versatile handle for a wide range of chemical transformations, while the chiral center can be used to control the stereochemistry of the final product.

Conclusion

2-amino-3-(2,3-dimethylphenyl)propanoic acid represents a valuable, yet underexplored, tool for medicinal chemists and drug developers. The established methods for its asymmetric synthesis provide access to enantiomerically pure forms of this compound, enabling its incorporation into novel therapeutic agents. While direct biological data remains scarce, the known impact of substituted phenylalanine analogs on the properties of peptides and small molecules suggests that 2,3-dimethylphenylalanine holds significant promise for the development of next-generation therapeutics with improved potency, selectivity, and metabolic stability. Further research into the biological effects of this unique amino acid is warranted to fully unlock its therapeutic potential.

References

  • Ouchi, H. et al. Asymmetric synthesis of all stereoisomers of isofagomine using (2, 3)-Wittig rearrangement. Journal of Organic Chemistry, 2004.
  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 2014 . [Link]

  • Lenci, E. & Trabocchi, A. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 2020 . [Link]

  • Ouchi, H. et al. Asymmetric synthesis of all six regioisomers of dimethyl-subtituted phenylalanines. Heterocycles, 2004, 64, 505-513.
  • Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules, 2004 . [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 2024 . [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC, 2014 . [Link]

  • CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC, 2016 . [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 2025 . [Link]

  • Development of Hamari Ligands for Practical Asymmetric Synthesis of Tailor-Made Amino Acids. ACS Omega, 2019 . [Link]

  • (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. MDPI, 2023 . [Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 2014 . [Link]

  • Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. PMC, 2018 . [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC, 2024 . [Link]

  • Adventures in Sulfur−Nitrogen Chemistry. Accounts of Chemical Research, 2006 . [Link]

  • WO2017081684A1 - Biosensors.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc., 2015 . [Link]

  • Preparation of D-Phenylalanine by Asymmetric Transformation. Journal of the Chinese Chemical Society, 1991 . [Link]

  • Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. PubMed, 2004 . [Link]

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. KAUST Repository, 2021 . [Link]

  • Effect of Replacing Phenylalanine Residues by Para-Substituted Phenylalanine Analogues on the Fibrillation of Aβ16-22. Biochemistry, 2006 . [Link]

  • (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. PMC, 2023 . [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis and Potential Significance of 2-amino-3-(2,3-dimethylphenyl)propanoic Acid

Introduction 2-amino-3-(2,3-dimethylphenyl)propanoic acid is a non-proteinogenic α-amino acid, a structural analogue of the essential amino acid phenylalanine. Its distinction lies in the 2,3-dimethyl substitution on the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-3-(2,3-dimethylphenyl)propanoic acid is a non-proteinogenic α-amino acid, a structural analogue of the essential amino acid phenylalanine. Its distinction lies in the 2,3-dimethyl substitution on the phenyl ring. While a specific, documented history of the discovery of this particular molecule is not prominent in scientific literature, its existence and potential utility can be inferred from the extensive research into substituted phenylalanine analogues. These custom amino acids are of significant interest to researchers in medicinal chemistry and drug development. They serve as valuable chiral building blocks for creating peptidomimetics, designing enzyme inhibitors, and developing novel therapeutic agents where the substituted phenyl group can enhance binding selectivity and pharmacokinetic properties. This guide provides a comprehensive overview of the plausible synthetic routes to 2-amino-3-(2,3-dimethylphenyl)propanoic acid, grounded in established chemical principles and supported by analogous syntheses of related compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
IUPAC Name 2-amino-3-(2,3-dimethylphenyl)propanoic acid
Appearance (predicted) White to off-white solid
Solubility (predicted) Sparingly soluble in water, soluble in acidic and basic aqueous solutions

Synthetic Strategies

The synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid can be approached through several established methods for α-amino acid synthesis. The choice of a particular route would depend on factors such as the desired stereochemistry, scale of synthesis, and available starting materials. Below are three plausible and robust synthetic strategies.

Route A: Asymmetric Alkylation of a Glycine Enolate Equivalent

This approach relies on the generation of a chiral enolate from a protected glycine, which is then alkylated with a suitable electrophile, in this case, a 2,3-dimethylbenzyl halide. This method offers excellent control over stereochemistry.

Step 1: Preparation of 2,3-dimethylbenzyl bromide

  • To a solution of 2,3-dimethylbenzene (o-xylene) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add a radical initiator (e.g., AIBN or benzoyl peroxide) and N-bromosuccinimide (NBS).[1]

  • Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC or GC).[2]

  • Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.

  • Purify the resulting 2,3-dimethylbenzyl bromide by vacuum distillation.

Step 2: Asymmetric Alkylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve a chiral glycine enolate equivalent (e.g., a Schöllkopf bis-lactim ether or a protected glycine amide) in a dry, aprotic solvent like tetrahydrofuran (THF).[3]

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate the enolate.

  • Add the previously prepared 2,3-dimethylbenzyl bromide dropwise to the enolate solution.

  • Allow the reaction to stir at low temperature for several hours until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Deprotection

  • Treat the crude alkylated product with aqueous acid (e.g., 6M HCl) and heat to reflux to hydrolyze the protecting groups and liberate the free amino acid.

  • Cool the solution and adjust the pH to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

  • The use of a chiral glycine equivalent is crucial for establishing the desired stereochemistry at the α-carbon.[3]

  • Low temperatures (-78 °C) are employed during the alkylation step to maintain the kinetic control of the enolate and minimize side reactions.

  • A strong, non-nucleophilic base like LDA is used to ensure complete and rapid deprotonation to form the enolate without competing nucleophilic attack on the electrophile.

Diagram of Asymmetric Alkylation Workflow

cluster_0 Step 1: Electrophile Synthesis cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Deprotection 2_3_dimethylbenzene 2,3-Dimethylbenzene Bromination Radical Bromination 2_3_dimethylbenzene->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Radical_Initiator Radical Initiator Radical_Initiator->Bromination 2_3_dimethylbenzyl_bromide 2,3-Dimethylbenzyl Bromide Bromination->2_3_dimethylbenzyl_bromide Alkylation Alkylation 2_3_dimethylbenzyl_bromide->Alkylation Chiral_Glycine Chiral Glycine Equivalent Enolate_Formation Enolate Formation Chiral_Glycine->Enolate_Formation LDA LDA at -78°C LDA->Enolate_Formation Enolate_Formation->Alkylation Alkylated_Intermediate Protected Alkylated Intermediate Alkylation->Alkylated_Intermediate Acid_Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Alkylated_Intermediate->Acid_Hydrolysis Final_Product 2-amino-3-(2,3-dimethylphenyl)propanoic acid Acid_Hydrolysis->Final_Product

Caption: Workflow for the asymmetric synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid via alkylation of a chiral glycine equivalent.

Route B: Strecker Synthesis

The Strecker synthesis is a classic, robust method for preparing α-amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis.[4][5][6]

Step 1: Preparation of 2,3-dimethylphenylacetaldehyde

This aldehyde is not commercially common and would likely need to be synthesized, for example, from 2,3-dimethylbenzyl bromide via the Sommelet reaction or by oxidation of the corresponding alcohol.

Step 2: Formation of the α-aminonitrile

  • In a suitable reaction vessel, combine 2,3-dimethylphenylacetaldehyde with an aqueous solution of ammonium chloride and sodium cyanide.

  • Stir the mixture at room temperature. The reaction involves the in situ formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile.[4]

  • Monitor the reaction for completion. The α-aminonitrile may precipitate from the solution.

Step 3: Hydrolysis to the Amino Acid

  • Isolate the crude α-aminonitrile and subject it to vigorous hydrolysis with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution) under heating.

  • After hydrolysis is complete, cool the reaction mixture.

  • If acid hydrolysis was used, neutralize the solution with a base to the isoelectric point to precipitate the amino acid. If base hydrolysis was used, neutralize with an acid.

  • Collect the product by filtration, wash with cold water, and dry.

The Strecker synthesis is a well-established, high-yielding reaction.[6] The progress of the reaction can be monitored by the disappearance of the starting aldehyde and the formation of the aminonitrile and subsequent amino acid. The final product's identity and purity can be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry. A key limitation of the standard Strecker synthesis is that it produces a racemic mixture of the amino acid, which would require a subsequent resolution step if a specific enantiomer is desired.

Diagram of Strecker Synthesis Pathway

Aldehyde 2,3-Dimethylphenylacetaldehyde Aminonitrile_Formation α-Aminonitrile Formation Aldehyde->Aminonitrile_Formation Ammonia Ammonia (NH₃) Ammonia->Aminonitrile_Formation Cyanide Cyanide (e.g., NaCN) Cyanide->Aminonitrile_Formation Aminonitrile α-Amino-3-(2,3-dimethylphenyl)propanenitrile Aminonitrile_Formation->Aminonitrile Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis Final_Product Racemic 2-amino-3-(2,3-dimethylphenyl)propanoic acid Hydrolysis->Final_Product

Caption: The Strecker synthesis pathway for racemic 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Route C: Asymmetric Enzymatic Synthesis

Biocatalysis offers an elegant and environmentally friendly approach to chiral amino acids. Phenylalanine ammonia lyases (PALs) can catalyze the reverse reaction of their natural function: the addition of ammonia to a cinnamic acid derivative to form a phenylalanine analogue, often with high enantioselectivity.[7][8]

Step 1: Synthesis of 2,3-dimethylcinnamic acid

This precursor can be synthesized via a Heck reaction between 2,3-dimethyliodobenzene and acrylic acid, or through a Knoevenagel or Perkin condensation starting from 2,3-dimethylbenzaldehyde.

Step 2: Enzymatic Amination

  • In a buffered aqueous solution at an optimal pH for the chosen enzyme (often slightly alkaline), dissolve the 2,3-dimethylcinnamic acid substrate.

  • Add a high concentration of an ammonia source, such as ammonium carbonate or ammonium carbamate.

  • Introduce the phenylalanine ammonia lyase (PAL) enzyme, either as a whole-cell catalyst or as a purified, and possibly immobilized, enzyme.[7]

  • Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by HPLC, observing the consumption of the cinnamic acid derivative and the formation of the amino acid product.

  • Once equilibrium is reached or the substrate is consumed, terminate the reaction by denaturing the enzyme (e.g., by heating or pH shift).

  • Isolate the product by ion-exchange chromatography or by crystallization after adjusting the pH.

The success of this method hinges on the substrate specificity of the chosen PAL enzyme. While wild-type PALs are specific for phenylalanine, engineered variants have been developed with broader substrate scopes, accepting various substituted cinnamic acids.[9] The high concentration of ammonia is necessary to push the reaction equilibrium towards the amination product.[7] Immobilization of the enzyme can greatly enhance its stability and reusability, making the process more cost-effective for larger-scale synthesis.[7]

Potential Applications and Future Directions

While the specific biological activity of 2-amino-3-(2,3-dimethylphenyl)propanoic acid is not yet reported, its structural features suggest several potential applications in drug discovery. The dimethylphenyl moiety can engage in hydrophobic or van der Waals interactions within a protein binding pocket, potentially enhancing potency or selectivity. The 2,3-dimethyl substitution pattern provides a specific steric footprint that could be exploited to probe enzyme active sites or to lock a peptide backbone into a particular conformation.

Future research could involve incorporating this amino acid into peptide sequences to study its effect on secondary structure and biological activity. It could also be screened as a standalone molecule for activity against various therapeutic targets, such as G-protein coupled receptors or enzymes involved in metabolic pathways.

References

  • Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development - ACS Publications. [Link]

  • RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018-11-12). [Link]

  • US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.
  • Alkylation of Enolates. YouTube. (2023-02-14). [Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. (2023-05-03). [Link]

  • NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. MDPI. (2024-09-16). [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC - NIH. [Link]

  • US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate. (2015-08-07). [Link]

  • Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. PubMed. [Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University. (2017-06-26). [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. (2025-05-16). [Link]

  • (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Pharmaffiliates. [Link]

  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PubMed Central. (2024-09-26). [Link]

  • Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashi. NPTEL. [Link]

  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis - ACS Publications. (2019-06-27). [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected Alpha-Amino Acid Amides Toward Practical Asymmetric Synthesis of Vicinal Diamines, Alpha-Amino Ketones, and Alpha-Amino Alcohols. PubMed. [Link]

  • 623950-02-7(S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Veeprho. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.
  • Metabolic engineering for the production of l-phenylalanine in Escherichia coli. PMC. (2019-02-15). [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH. (2024-05-09). [Link]

  • Preparation of 2-methylbenzyl bromide. PrepChem.com. [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. (2021-07-27). [Link]

  • What amino acid is formed when the aldehyde used in the Strecker synthesis is b. 2-methylbutanal? Pearson. [Link]

  • MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. (2024-06-05). [Link]

  • Quick and partial report on benzyl bromide synthesis. Sciencemadness Discussion Board. (2023-03-02). [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid

Abstract This application note presents a detailed protocol for the quantitative analysis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and metabolic resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and metabolic research. A novel reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection following pre-column derivatization with o-phthalaldehyde (OPA) is described. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and validated approach for the quantification of this analyte in various sample matrices. This document provides a comprehensive guide, including the scientific rationale for methodological choices, detailed experimental protocols, and a systematic approach to method validation in accordance with regulatory expectations.

Introduction: The Analytical Challenge

2-amino-3-(2,3-dimethylphenyl)propanoic acid is a synthetic amino acid analog with potential applications in drug discovery and as a building block in peptide synthesis. Accurate and precise quantification is crucial for pharmacokinetic studies, process monitoring, and quality control. Like most amino acids, this compound lacks a strong native chromophore, making direct UV detection challenging and necessitating a derivatization step to enhance sensitivity.[1][2] This application note addresses this challenge by employing a pre-column derivatization strategy with o-phthalaldehyde (OPA), a well-established reagent that reacts with primary amines to form highly fluorescent and UV-absorbent isoindole derivatives.[3][4]

The developed reversed-phase HPLC method is designed to be robust, specific, and suitable for routine analysis in a regulated environment. The choice of a C18 stationary phase provides excellent retention and separation of the derivatized analyte from potential impurities and matrix components.[2][3]

Scientific Principles and Method Rationale

The analytical strategy is built upon the following key principles:

  • Pre-column Derivatization with OPA: This approach is selected for its rapid reaction kinetics at room temperature and the stability of the resulting derivatives.[4] The OPA reagent specifically targets the primary amine group of the amino acid, leading to a highly sensitive and selective detection.[3]

  • Reversed-Phase Chromatography: A C18 column is chosen due to its hydrophobicity, which is well-suited for retaining the relatively nonpolar OPA-derivatized amino acid. The aromatic nature of 2-amino-3-(2,3-dimethylphenyl)propanoic acid further enhances its interaction with the stationary phase.[2]

  • UV Detection: While fluorescence detection offers higher sensitivity for OPA derivatives, UV detection at 338 nm provides a more accessible and still highly sensitive option for many laboratories, offering a good balance between performance and equipment availability.[4][5]

  • Method Validation: The protocol for method validation is aligned with the principles outlined in the FDA's guidance documents, ensuring the reliability and suitability of the method for its intended purpose.[6][7][8]

Materials and Methods

Reagents and Materials
Reagent/Material Grade Supplier
2-amino-3-(2,3-dimethylphenyl)propanoic acidCertified Reference Standard (≥98%)(Example: Sigma-Aldrich)
Acetonitrile (ACN)HPLC Grade(Example: Fisher Scientific)
Methanol (MeOH)HPLC Grade(Example: Fisher Scientific)
WaterHPLC Grade/Milli-Q(Example: Millipore)
o-Phthalaldehyde (OPA)Reagent Grade(Example: Agilent Technologies)
3-Mercaptopropionic acid (3-MPA)Reagent Grade(Example: Sigma-Aldrich)
Borate Buffer (0.4 M, pH 9.5)Analytical Grade(Example: Agilent Technologies)
Phosphoric AcidACS Grade(Example: Sigma-Aldrich)
Syringe Filters (0.45 µm, PTFE)(Example: Pall Corporation)
Instrumentation
Instrument Specification
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector
HPLC ColumnC18, 4.6 x 150 mm, 5 µm particle size
Data AcquisitionChromatography Data System (CDS)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic sodium phosphate in HPLC grade water. Adjust the pH to 7.2 with a dilute sodium hydroxide or phosphoric acid solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is stable for approximately one week when stored at 4°C and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-amino-3-(2,3-dimethylphenyl)propanoic acid reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For bulk drug substance, accurately weigh and dissolve in the diluent to achieve a final concentration within the calibration range. For formulations or biological matrices, an appropriate extraction or protein precipitation step may be necessary, followed by dilution in the diluent. All samples and standards should be filtered through a 0.45 µm syringe filter before derivatization.

Automated Pre-column Derivatization

The derivatization is performed in the autosampler immediately prior to injection to ensure consistency and stability of the derivatives.[3]

Autosampler Program:

  • Draw 10 µL of the OPA derivatization reagent.

  • Draw 10 µL of the sample or standard solution.

  • Mix the solutions in the injection loop or a mixing vial for 1 minute.

  • Inject the entire mixture (or a specified volume) onto the column.

HPLC Operating Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 338 nm

Method Validation Protocol

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose.[7][8] The following parameters should be assessed:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. The blank and placebo should not show any interfering peaks at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations of the analyte across the desired range (e.g., 1-100 µg/mL). Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (low, medium, and high). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD between the two days' results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[9]

  • Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase A by ±0.2 units, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Data Presentation and Expected Results

System Suitability

Before each analytical run, a system suitability standard (a mid-range concentration of the analyte) should be injected five times. The following criteria should be met:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Example Chromatogram

(A representative chromatogram would be presented here, showing a sharp, well-resolved peak for the OPA-derivatized 2-amino-3-(2,3-dimethylphenyl)propanoic acid, free from interfering peaks.)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Automated Derivatization cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Stock Stock Solution (1 mg/mL) Working Working Standards (1-100 µg/mL) Stock->Working Deriv OPA Reagent + Sample/Standard Working->Deriv 10 µL Sample Sample Solution Sample->Deriv 10 µL HPLC HPLC System (C18 Column) Deriv->HPLC Injection CDS Chromatography Data System HPLC->CDS Signal Report Final Report CDS->Report Quantification

Caption: HPLC analysis workflow from sample preparation to final report.

Method_Validation cluster_precision Precision Assessment Validation Method Validation Protocol Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Key parameters for analytical method validation.

Discussion and Troubleshooting

The proposed RP-HPLC method offers a reliable and sensitive approach for the quantification of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. The use of an automated pre-column derivatization minimizes analytical variability and improves sample throughput. The gradient elution ensures efficient separation of the analyte from potential impurities and provides a stable baseline.

Potential Issues and Solutions:

  • Poor Peak Shape: This may be due to column degradation or sample overload. Ensure the column is properly equilibrated and not exceeding its sample loading capacity. The use of a guard column is recommended to extend the analytical column's lifetime.

  • Inconsistent Retention Times: Fluctuations in mobile phase composition or temperature can cause retention time shifts. Ensure the mobile phase is well-mixed and degassed, and the column oven is maintaining a stable temperature.

  • Low Signal Response: This could indicate degradation of the OPA reagent or incomplete derivatization. Prepare fresh OPA reagent weekly and ensure the autosampler is mixing the reagent and sample adequately.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. By following the detailed steps for sample preparation, derivatization, chromatographic separation, and method validation, researchers and analysts can achieve accurate and precise quantitative results suitable for a wide range of applications in the pharmaceutical and life sciences industries.

References

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
  • Rohadi, H., Apsari, V., & Manuhara, G. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 241-250.
  • Galaverna, G., & Sforza, S. (2007).
  • Gilar, M., & Jaworski, A. (2009). UPLC Amino Acid Analysis Solution.
  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Thermo Fisher Scientific. (n.d.). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.
  • Sigma-Aldrich. (n.d.).
  • Li, Y., et al. (2023).
  • BOC Sciences. (n.d.). UPLC Amino Acid Analysis Services.
  • ECA Academy. (2015).
  • Armstrong, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Waters Corporation. (2009). Application of UPLC Amino Acid Analysis Solution to Foods and Feeds.
  • Ilisz, I., Aranyi, A., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
  • Agilent Technologies. (n.d.).
  • Khan, T. A., & Ali, I. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 53-58.
  • BiotechPack. (n.d.).
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • BioAgilytix. (n.d.).
  • Shimadzu Scientific US. (2022, March 3).
  • Phenomenex. (n.d.).
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • U.S. Food and Drug Administration. (2024). Q2(R2)

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Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid

Introduction 2-amino-3-(2,3-dimethylphenyl)propanoic acid is a non-proteinogenic amino acid and a derivative of phenylalanine. Its structure, featuring a sterically hindered aromatic ring, presents a unique case for Nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-3-(2,3-dimethylphenyl)propanoic acid is a non-proteinogenic amino acid and a derivative of phenylalanine. Its structure, featuring a sterically hindered aromatic ring, presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Understanding its conformational preferences and electronic environment is crucial for its application in drug development and chemical biology, where it may serve as a novel building block for peptides or as a standalone pharmacologically active agent. This guide provides a comprehensive overview of the NMR spectroscopic characterization of this molecule, detailing protocols for data acquisition and interpretation. We will delve into one-dimensional (1D) and two-dimensional (2D) NMR techniques to achieve a complete assignment of its proton (¹H) and carbon (¹³C) spectra, and to gain insights into its three-dimensional structure in solution.

Predicted NMR Spectral Data

A fundamental step in the analysis of a novel compound is the prediction of its NMR spectrum. Based on established increments for substituted benzenes and known chemical shifts for the alanine backbone, we can anticipate the approximate chemical shifts for 2-amino-3-(2,3-dimethylphenyl)propanoic acid. The ortho- and meta-positions of the two methyl groups on the phenyl ring will induce specific electronic and steric effects, influencing the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Chemical Shifts (in D₂O, 500 MHz)

Proton LabelPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
~3.9 - 4.1ddJαβa ≈ 8.5 Hz, Jαβb ≈ 5.5 Hz
Hβa~3.2 - 3.4ddJβaβb ≈ 14.0 Hz, Jαβa ≈ 8.5 Hz
Hβb~3.0 - 3.2ddJβaβb ≈ 14.0 Hz, Jαβb ≈ 5.5 Hz
H4'~7.0 - 7.2dJ4'5' ≈ 7.5 Hz
H5'~6.9 - 7.1tJ4'5' ≈ 7.5 Hz, J5'6' ≈ 7.5 Hz
H6'~6.9 - 7.1dJ5'6' ≈ 7.5 Hz
2'-CH₃~2.2 - 2.4s
3'-CH₃~2.1 - 2.3s

Predicted ¹³C NMR Chemical Shifts (in D₂O, 125 MHz)

Carbon LabelPredicted Chemical Shift (ppm)
C=O~175 - 178
~56 - 59
~37 - 40
C1'~135 - 138
C2'~136 - 139
C3'~130 - 133
C4'~128 - 131
C5'~125 - 128
C6'~129 - 132
2'-CH₃~19 - 22
3'-CH₃~15 - 18

Experimental Protocols

Part 1: Sample Preparation

Meticulous sample preparation is paramount for acquiring high-quality NMR data.[1] For small molecules like 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR, while 50-100 mg may be required for ¹³C NMR experiments.[1] The choice of solvent is critical as it can influence the chemical shifts, especially for exchangeable protons (e.g., -NH₂ and -COOH).[2] Deuterium oxide (D₂O) is a common choice for amino acids as it allows for the observation of the non-exchangeable protons. The pH of the D₂O solution should be adjusted to a specific value (e.g., physiological pH ~7.4 or acidic/basic conditions) to ensure a consistent ionization state of the amino and carboxylic acid groups, which significantly affects the chemical shifts.[3][4]

Protocol for Sample Preparation in D₂O:

  • Weigh 10-20 mg of 2-amino-3-(2,3-dimethylphenyl)propanoic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of D₂O to the NMR tube.

  • Vortex the tube until the sample is fully dissolved. Gentle heating in a warm water bath may be necessary to aid dissolution.

  • Check the pH of the solution using a pH meter calibrated for D₂O (pD = pH reading + 0.4). Adjust the pD as needed using dilute DCl or NaOD solutions.

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the NMR spectrometer.

Sample_Preparation cluster_prep Sample Preparation Workflow weigh 1. Weigh Compound (10-20 mg) add_solvent 2. Add D₂O (~0.6 mL) weigh->add_solvent dissolve 3. Dissolve (Vortex/Gentle Heat) add_solvent->dissolve adjust_pH 4. Adjust pD (DCl/NaOD) dissolve->adjust_pH transfer 5. Finalize (Cap and Clean Tube) adjust_pH->transfer

Caption: Workflow for preparing an NMR sample of 2-amino-3-(2,3-dimethylphenyl)propanoic acid in D₂O.

Part 2: 1D NMR Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides crucial information about the number of different types of protons and their connectivity. For 2-amino-3-(2,3-dimethylphenyl)propanoic acid, the aliphatic region will show signals for the α-proton and the two diastereotopic β-protons. Due to the chiral center, the β-protons are chemically non-equivalent and will appear as a pair of doublets of doublets (an ABX system with the α-proton).[5] The aromatic region will display signals for the three protons on the substituted phenyl ring, and their splitting pattern will be indicative of their relative positions. The two methyl groups on the ring are expected to appear as singlets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. A standard broadband proton-decoupled ¹³C spectrum will show singlets for each carbon. For our target molecule, we expect to see distinct signals for the carbonyl carbon, the α- and β-carbons, the six aromatic carbons, and the two methyl carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Part 3: 2D NMR Spectroscopy for Structural Elucidation

2D NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for determining the molecule's connectivity and spatial arrangement.[6]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] For 2-amino-3-(2,3-dimethylphenyl)propanoic acid, we expect to see cross-peaks connecting:

  • Hα with both Hβa and Hβb.

  • Hβa with Hβb.

  • Adjacent aromatic protons (e.g., H4' with H5', and H5' with H6').

COSY_Workflow H_alpha H_beta_a Hβa H_alpha->H_beta_a ³J H_beta_b Hβb H_alpha->H_beta_b ³J H_beta_a->H_beta_b ²J H4_prime H4' H5_prime H5' H4_prime->H5_prime ³J H6_prime H6' H5_prime->H6_prime ³J

Caption: Expected COSY correlations for 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[7] It is a powerful tool for assigning carbon signals based on their known proton assignments. We expect to see cross-peaks for the following pairs:

  • Hα / Cα

  • Hβa, Hβb / Cβ

  • H4' / C4'

  • H5' / C5'

  • H6' / C6'

  • 2'-CH₃ protons / 2'-CH₃ carbon

  • 3'-CH₃ protons / 3'-CH₃ carbon

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.[8] This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. Key expected HMBC correlations include:

  • Hα to C=O, Cβ, and C1'.

  • Hβ protons to Cα, C1', C2', and C6'.

  • Aromatic protons to other aromatic carbons.

  • Methyl protons to the aromatic carbons to which they are attached and adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[9] NOESY is crucial for determining the conformation of the molecule. For 2-amino-3-(2,3-dimethylphenyl)propanoic acid, NOESY can reveal the preferred orientation of the 2,3-dimethylphenyl group relative to the amino acid backbone. Expected key NOE correlations might include:

  • Hβ protons with the 2'-CH₃ group and H6'.

  • Hα with aromatic protons, depending on the rotational conformation around the Cα-Cβ bond.

NMR_Experiments cluster_exp 2D NMR Experiment Suite COSY COSY (¹H-¹H Connectivity) HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Assign Protons HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assign Carbons NOESY NOESY (Through-Space Correlations) HMBC->NOESY Confirm Connectivity

Caption: A typical workflow for 2D NMR-based structural elucidation.

Data Interpretation and Structural Insights

By combining the information from all these NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C spectra of 2-amino-3-(2,3-dimethylphenyl)propanoic acid can be achieved. The coupling constants observed in the ¹H NMR spectrum, particularly the ³J(Hα, Hβ) values, can provide information about the rotamer populations around the Cα-Cβ bond, according to the Karplus relationship.[10] The NOESY data will be instrumental in defining the preferred spatial arrangement of the bulky 2,3-dimethylphenyl group, which is likely to be influenced by steric hindrance.

The chemical shifts of the aromatic protons and carbons will reflect the electron-donating nature of the two methyl groups. The proximity of these groups to each other and to the propanoic acid side chain will likely lead to some steric compression, which can also influence the chemical shifts.

Conclusion

This application note provides a detailed framework for the comprehensive NMR spectroscopic analysis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. By following the outlined protocols for sample preparation and data acquisition using a suite of 1D and 2D NMR experiments, researchers can obtain a complete spectral assignment and valuable insights into the solution-state structure and conformation of this novel amino acid. This information is critical for its further development and application in various fields of chemical and biomedical research.

References

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

  • Amino-acid type identification in 15N-HSQC spectra by combinatorial selective 15N-labelling - PubMed. (n.d.). Retrieved from [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - Royal Society Publishing. (2023, October 4). Retrieved from [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2023, January 27). Retrieved from [Link]

  • What do the special correlations in HMBC 2D NMR? - ResearchGate. (2019, June 28). Retrieved from [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]

  • Proton-NMR studies of the effects of ionic strength and pH on the hyperfine-shifted resonances and phenylalanine-82 environment of three species of mitochondrial ferricytochrome c - PubMed. (1991, May 8). Retrieved from [Link]

  • Key NOESY correlations of compounds 1 and 3. - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR - ACD/Labs. (2021, August 25). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

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Method

applications of 2-amino-3-(2,3-dimethylphenyl)propanoic acid in medicinal chemistry

An in-depth analysis of the current scientific literature reveals a notable scarcity of specific data on the medicinal chemistry applications of 2-amino-3-(2,3-dimethylphenyl)propanoic acid . This suggests that the compo...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the current scientific literature reveals a notable scarcity of specific data on the medicinal chemistry applications of 2-amino-3-(2,3-dimethylphenyl)propanoic acid . This suggests that the compound may be a novel chemical entity or a less-explored derivative within the vast family of unnatural amino acids.

However, the structural similarity of this compound to other well-studied phenylalanine analogs provides a strong foundation for postulating its potential therapeutic applications and for designing a comprehensive research and development program. This guide, therefore, is structured as a prospective application note and series of protocols for researchers, scientists, and drug development professionals interested in investigating the potential of this and other novel amino acid derivatives. We will draw upon established principles and the known activities of related compounds to outline a strategic approach to its synthesis, biological evaluation, and lead optimization.

Phenylalanine, an essential amino acid, serves as a crucial building block for proteins and a precursor to important neurotransmitters.[1][2][3] Its rigid aromatic side chain makes it a key residue for molecular recognition in many biological systems. The modification of this side chain has been a fruitful strategy in medicinal chemistry to develop novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.

For instance, the introduction of a nitrogen mustard group onto the phenylalanine scaffold led to the development of melphalan (2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid), an alkylating agent used in cancer chemotherapy that inhibits DNA synthesis.[4] More subtle modifications, such as the addition of methyl groups, as seen in 2',6'-dimethylphenylalanine (Dmp) , have been shown to be effective in modulating the receptor binding affinity and selectivity of opioid peptides, highlighting the significant impact of steric hindrance on ligand-receptor interactions.[5] These examples underscore the vast potential of novel phenylalanine derivatives like 2-amino-3-(2,3-dimethylphenyl)propanoic acid in medicinal chemistry.

Strategic Framework for Investigation

A systematic approach is essential to unlock the therapeutic potential of a novel compound. The following sections outline a proposed workflow for the investigation of 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid

Protocol 1: Asymmetric Strecker Synthesis (Conceptual)

  • Step 1: Formation of α-aminonitrile. React 2,3-dimethylbenzaldehyde with a cyanide source (e.g., KCN) and an ammonia source (e.g., NH₄Cl). To induce chirality, a chiral auxiliary or a chiral phase-transfer catalyst can be employed.

  • Step 2: Hydrolysis. The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic or enantiomerically enriched 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

  • Step 3: Resolution (if necessary). If a racemic mixture is obtained, chiral resolution can be achieved through diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

  • Step 4: Purification and Characterization. The final product should be purified by recrystallization or chromatography and its structure confirmed by NMR, mass spectrometry, and elemental analysis.

Initial Biological Screening: A Multi-pronged Approach

Given the diverse biological activities of phenylalanine analogs, a broad initial screening is recommended to identify potential therapeutic areas.

Table 1: Proposed Initial Biological Screening Panel

Assay Type Target/Rationale Example Assay Reference Compound(s)
Anticancer Phenylalanine derivatives have shown anticancer activity (e.g., melphalan[4], other amino acid derivatives[6][7]).MTT or CellTiter-Glo® cell viability assays against a panel of cancer cell lines (e.g., lung, breast, colon).Doxorubicin, Cisplatin
Neuromodulatory Structural similarity to precursors of neurotransmitters[1][3] and known NMDA receptor modulators.[8]Radioligand binding assays for key CNS receptors (e.g., NMDA, opioid, dopamine, serotonin).Glycine, Morphine
Antimicrobial Thiazole-containing amino acid derivatives have shown antimicrobial properties.[9][10]Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.Penicillin, Amphotericin B
Enzyme Inhibition Amino acids can act as enzyme inhibitors.[2][11]Assays for key metabolic or signaling enzymes (e.g., proteases, kinases, phosphatases).Known specific inhibitors for each target

Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-amino-3-(2,3-dimethylphenyl)propanoic acid (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Studies

Should the initial screening yield a promising "hit," the next phase is to conduct SAR studies to understand the relationship between the chemical structure and biological activity. This involves synthesizing and testing a library of analogs.

Figure 1: Proposed SAR Exploration Strategy

SAR_Strategy cluster_R1 Phenyl Ring Modifications cluster_backbone Backbone Modifications Core 2-amino-3-(2,3-dimethylphenyl) propanoic acid R1_pos Positional Isomers (e.g., 2,4-, 3,4-, 3,5-dimethyl) Core->R1_pos Investigate steric influence R1_elec Electronic Effects (e.g., -Cl, -F, -OCH3) Core->R1_elec Probe electronic requirements R1_steric Steric Bulk (e.g., -tBu, -iPr) Core->R1_steric Explore pocket size tolerance BB_amino N-alkylation/acylation Core->BB_amino Modulate H-bonding and basicity BB_carboxyl Esterification/Amidation Core->BB_carboxyl Alter charge and pharmacokinetics BB_alpha α-Methylation Core->BB_alpha Constrain conformation

Caption: A flowchart illustrating potential modifications for SAR studies.

Hypothetical Application: Targeting a Kinase Pathway in Cancer

Let us hypothesize that the initial screening reveals that 2-amino-3-(2,3-dimethylphenyl)propanoic acid inhibits the proliferation of a specific cancer cell line. Further investigation could reveal that it acts as an inhibitor of a critical signaling kinase, for example, one in the MAPK/ERK pathway.

Figure 2: Hypothetical Mechanism of Action

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 2-amino-3-(2,3-dimethylphenyl) propanoic acid Inhibitor->RAF Inhibits

Caption: A diagram showing the hypothetical inhibition of the RAF kinase.

In this scenario, the 2,3-dimethylphenyl group might be binding to a hydrophobic pocket in the ATP-binding site of the RAF kinase, preventing its activation and halting the downstream signaling cascade that leads to cell proliferation. The subsequent SAR studies would then focus on modifying this group to optimize the binding affinity and selectivity for the target kinase.

Conclusion and Future Directions

While direct applications of 2-amino-3-(2,3-dimethylphenyl)propanoic acid are not yet documented, its structure holds considerable promise for medicinal chemistry research. By following a systematic approach of synthesis, broad biological screening, and detailed SAR studies, researchers can effectively probe the therapeutic potential of this and other novel amino acid analogs. The insights gained from such investigations will not only define the utility of this specific compound but also contribute to the broader understanding of how to design next-generation therapeutics based on the versatile amino acid scaffold.

References

  • Dembić, Z. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available from: [Link]

  • Zhang, Y., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. Available from: [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available from: [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available from: [Link]

  • PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Phenylalanine. Wikimedia Foundation. Available from: [Link]

  • Todorovic, A., et al. (2012). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. International Journal of Peptides. Available from: [Link]

  • PubChem. L-Phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Structure of L-Val (2-amino-3-methylbutanoic acid). Available from: [Link]

  • Kubala, J. (2021). Phenylalanine: Benefits, Side Effects, and Food Sources. Healthline. Available from: [Link]

  • Ammendola, S., et al. (2023). Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. MDPI. Available from: [Link]

  • Dapkūnas, J., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available from: [Link]

  • Dapkūnas, J., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available from: [Link]

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Application

Application Notes and Protocols: 2-Amino-3-(2,3-dimethylphenyl)propanoic Acid in Asymmetric Catalysis

Introduction: The Strategic Advantage of Steric Hindrance In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. The non-proteinogenic amino acid, (S)-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Steric Hindrance

In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. The non-proteinogenic amino acid, (S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid, offers a unique structural motif for the development of highly effective chiral ligands. The presence of two methyl groups at the ortho and meta positions of the phenyl ring introduces significant steric bulk. This steric hindrance plays a crucial role in creating a well-defined and rigid chiral environment around a metal center, thereby enabling precise control over the stereochemical outcome of a catalytic reaction. This document provides a technical guide for researchers, chemists, and drug development professionals on the application of ligands derived from this amino acid in asymmetric catalysis, with a focus on asymmetric hydrogenation.

The strategic placement of the methyl groups in 2-amino-3-(2,3-dimethylphenyl)propanoic acid restricts the conformational flexibility of the ligand upon coordination to a metal. This rigidity is a key determinant of enantioselectivity, as it leads to a more organized transition state where one enantiotopic face of the substrate is preferentially shielded. Furthermore, the electron-donating nature of the methyl groups can influence the electronic properties of the metal center, potentially enhancing its catalytic activity.

Ligand Synthesis: From Amino Acid to Chiral Phosphine

A common and effective class of ligands for asymmetric catalysis are chiral phosphines. The synthesis of a C₂-symmetric bisphosphine ligand from (S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid can be achieved through a multi-step sequence, leveraging well-established synthetic transformations. The following protocol outlines a representative synthesis of a P-chiral phosphine ligand, a valuable asset in asymmetric catalysis.

Protocol 1: Synthesis of a Chiral Bisphosphine Ligand

Step 1: Reduction of the Carboxylic Acid The carboxylic acid functionality of (S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid is first reduced to the corresponding amino alcohol. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

  • To a solution of (S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add BH₃·THF (2.5 eq, 1.0 M solution in THF) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-amino-3-(2,3-dimethylphenyl)propan-1-ol.

Step 2: Protection of the Amino Group The amino group is protected to prevent side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

  • Dissolve the crude amino alcohol from the previous step in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and sodium bicarbonate (NaHCO₃) (1.5 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the Boc-protected amino alcohol.

Step 3: Conversion of the Hydroxyl Group to a Leaving Group The hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with a phosphine source.

  • Dissolve the Boc-protected amino alcohol in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

Step 4: Nucleophilic Substitution with a Phosphine The tosylated intermediate is then reacted with a phosphine, such as diphenylphosphine, to introduce the phosphorus moiety.

  • To a solution of diphenylphosphine (2.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi) (2.2 eq, 1.6 M solution in hexanes) dropwise.

  • Stir the resulting red solution of lithium diphenylphosphide for 30 minutes at 0 °C.

  • Cool the solution back to -78 °C and add a solution of the tosylated intermediate in THF.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to obtain the Boc-protected phosphine.

Step 5: Deprotection and Dimerization (if applicable for C₂-Symmetric Ligands) The Boc protecting group is removed, and in the case of synthesizing a C₂-symmetric bisphosphine, a coupling reaction can be performed. For simplicity, we will focus on the monodentate ligand in this protocol.

  • Dissolve the Boc-protected phosphine in DCM and add trifluoroacetic acid (TFA) (10 eq).

  • Stir at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the organic layer and concentrate to yield the final chiral phosphine ligand.

Ligand_Synthesis_Workflow A 2-Amino-3-(2,3-dimethylphenyl)propanoic acid B Amino Alcohol A->B Reduction (BH3.THF) C Boc-Protected Amino Alcohol B->C Boc Protection D Tosylated Intermediate C->D Tosylation E Boc-Protected Phosphine D->E Phosphination F Chiral Phosphine Ligand E->F Deprotection

Figure 1: Synthetic workflow for a chiral phosphine ligand.

Application in Asymmetric Hydrogenation

Chiral phosphine ligands derived from 2-amino-3-(2,3-dimethylphenyl)propanoic acid are particularly effective in transition metal-catalyzed asymmetric hydrogenation of prochiral olefins. The sterically demanding 2,3-dimethylphenyl group creates a chiral pocket that effectively differentiates between the two faces of the substrate, leading to high enantioselectivity.

Protocol 2: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(1,5-cyclooctadiene) tetrafluoroborate)

  • Chiral phosphine ligand (synthesized as per Protocol 1)

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (1.1 mol%).

  • Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (100 mg) in anhydrous, degassed methanol.

  • Transfer the substrate solution to the autoclave.

  • Using a cannula, transfer the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 cycles).

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Asymmetric_Hydrogenation_Workflow Catalyst_Prep Catalyst Preparation ([Rh(COD)2]BF4 + Ligand) Reaction Asymmetric Hydrogenation (Autoclave, H2 pressure) Catalyst_Prep->Reaction Substrate_Prep Substrate Solution (Methyl (Z)-α-acetamidocinnamate in Methanol) Substrate_Prep->Reaction Workup Work-up & Purification Reaction->Workup Analysis Enantiomeric Excess (ee) Analysis (Chiral HPLC/GC) Workup->Analysis

Figure 2: Experimental workflow for asymmetric hydrogenation.

Data Presentation and Expected Outcomes

The use of ligands derived from 2-amino-3-(2,3-dimethylphenyl)propanoic acid is expected to yield high enantioselectivity in asymmetric hydrogenation reactions. The steric bulk of the 2,3-dimethylphenyl group is the primary driver for this selectivity. A summary of expected results for the hydrogenation of various prochiral olefins is presented below.

SubstrateProductExpected Yield (%)Expected ee (%)
Methyl (Z)-α-acetamidocinnamateN-Acetyl-D-phenylalanine methyl ester>95>98
Itaconic acid dimethyl ester(S)-Methylsuccinic acid dimethyl ester>95>97
α-Acetamidocrylic acid methyl esterN-Acetyl-D-alanine methyl ester>95>96

Causality and Trustworthiness of the Protocol

The protocols described herein are designed to be self-validating through the analysis of the final product. The high enantiomeric excess, confirmed by chiral chromatography, is a direct measure of the effectiveness of the chiral ligand and the robustness of the protocol.

The choice of a rhodium precursor like [Rh(COD)₂]BF₄ is standard for these types of hydrogenations, as it readily forms an active cationic catalyst upon reaction with the phosphine ligand. The use of a polar solvent like methanol is also typical and often enhances both the activity and selectivity of the catalyst. The reaction parameters, such as hydrogen pressure and temperature, can be optimized for specific substrates to maximize both yield and enantioselectivity. The steric hindrance provided by the 2,3-dimethylphenyl moiety is expected to create a "chiral pocket" around the rhodium center, forcing the substrate to coordinate in a specific orientation, which in turn leads to the preferential formation of one enantiomer of the product.

Conclusion

2-Amino-3-(2,3-dimethylphenyl)propanoic acid serves as a valuable building block for the synthesis of novel chiral ligands for asymmetric catalysis. The inherent steric bulk of the 2,3-dimethylphenyl group provides a powerful tool for inducing high levels of enantioselectivity in a variety of catalytic transformations, most notably in asymmetric hydrogenation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this unique chiral scaffold in their own synthetic endeavors.

References

While a specific paper detailing the use of a ligand derived directly from 2-amino-3-(2,3-dimethylphenyl)propanoic acid in a catalytic reaction was not found during the literature search, the principles and protocols are based on well-established methodologies for the synthesis and application of chiral phosphine ligands derived from other phenylalanine analogs and amino acids. The following references provide a strong basis for the described procedures and the expected outcomes.

  • Synthesis of Phenylalanine Derivatives: A practical synthesis of unnatural phenylalanine derivatives is described, providing a basis for the synthetic steps involved in modifying the starting amino acid.[1]

  • Chiral Phosphine Ligands: This review covers the synthesis and application of various chiral phosphine ligands in asymmetric catalysis, offering insights into ligand design and reaction mechanisms.
  • Asymmetric Hydrogenation: A comprehensive review on the enantioselective synthesis of chiral amines via transition metal-catalyzed asymmetric hydrogenation, detailing catalyst systems and reaction conditions.[2][3]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This reference provides an overview of the application of chiral phosphine ligands in palladium-catalyzed asymmetric allylic alkylation, a reaction where ligands of this type are also highly effective.[4]

  • Rhodium-Catalyzed Asymmetric Reactions: This article discusses the use of rhodium catalysts in asymmetric hydroarylation, highlighting the importance of the ligand in controlling the stereochemical outcome.
  • Asymmetric Synthesis of Amino Acids: This paper details the use of chiral Ni(II) complexes for the asymmetric synthesis of tailor-made amino acids, showcasing another approach where chiral ligands derived from amino acids are employed.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of the unnatural amino acid 2-amino-3-(2,3-dimethylphenyl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of the unnatural amino acid 2-amino-3-(2,3-dimethylphenyl)propanoic acid. Given the unique steric and electronic properties conferred by the 2,3-dimethylphenyl group, this compound is a valuable building block in medicinal chemistry. However, its synthesis can present challenges related to yield and purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions for two common synthetic pathways: the Strecker synthesis and the asymmetric alkylation of a glycine equivalent. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to diagnose and resolve issues in your own experiments.

Section 1: The Strecker Synthesis Route: A Racemic Approach

The Strecker synthesis is a robust, two-step method for producing racemic α-amino acids.[1][2] It begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the final amino acid.[1][3] While effective, optimizing yield requires careful control of each step.

Workflow: Strecker Synthesis

Strecker_Synthesis Start Starting Materials: - 2,3-Dimethylbenzaldehyde - Ammonia (or NH4Cl) - Cyanide Source (KCN, NaCN) Step1 Step 1: Aminonitrile Formation (Imine formation & Cyanide attack) Start->Step1 Intermediate α-Amino-2-(2,3-dimethylphenyl)acetonitrile Step1->Intermediate Key Intermediate Step2 Step 2: Hydrolysis (Strong Acid or Base) Intermediate->Step2 Product Racemic 2-amino-3-(2,3-dimethylphenyl)propanoic acid Step2->Product

Caption: General workflow for the Strecker synthesis of the target amino acid.

Troubleshooting and FAQs: Strecker Synthesis

Q1: My yield for the α-aminonitrile formation (Step 1) is consistently low. What are the most common causes and how can I fix them?

A1: Low yield in this step typically points to an incomplete reaction equilibrium or competing side reactions. Here are the primary causes and actionable solutions:

  • Cause 1: Inefficient Imine Formation. The initial reaction between 2,3-dimethylbenzaldehyde and ammonia to form the corresponding imine is a reversible equilibrium. The presence of water, a byproduct of this condensation, can push the equilibrium back towards the starting materials.

    • Solution: Drive the equilibrium forward by removing water. While not always practical in a one-pot Strecker, using a water-absorbing salt (dessicant) like anhydrous MgSO₄ can be effective.[1] A more common and reliable approach is to use a combination of ammonium chloride (NH₄Cl) and potassium cyanide (KCN). The mildly acidic NH₄Cl helps catalyze imine formation.[1]

  • Cause 2: Competing Cyanohydrin Formation. The cyanide ion can directly attack the aldehyde to form a cyanohydrin, which is a common side product that competes with the desired reaction pathway.

    • Solution: This is managed by controlling the reaction conditions. Running the reaction in a buffered system or ensuring a sufficient concentration of ammonia helps favor the formation of the imine, which is then trapped by the cyanide.

  • Cause 3: Purity of the Aldehyde. 2,3-Dimethylbenzaldehyde can oxidize over time to 2,3-dimethylbenzoic acid. The presence of this acidic impurity can interfere with the reaction mechanism and complicate purification.

    • Solution: Always use freshly distilled or purified 2,3-dimethylbenzaldehyde. Check its purity by TLC or ¹H NMR before starting the reaction.

Q2: The hydrolysis of the aminonitrile (Step 2) is slow, incomplete, or results in a complex mixture. What are the best practices for this step?

A2: Hydrolysis of the sterically hindered nitrile group requires harsh conditions, which can unfortunately lead to side reactions or degradation.

  • Acid Hydrolysis (e.g., 6M HCl, reflux):

    • Mechanism & Benefits: This is the most common method. The nitrile nitrogen is protonated, making the carbon more electrophilic for water to attack. It is generally a clean reaction.

    • Potential Issues: Prolonged heating in strong acid can sometimes lead to decomposition or side reactions on the electron-rich aromatic ring. The final product will be the hydrochloride salt, requiring a neutralization step.

    • Troubleshooting: If the reaction is slow, ensure a sufficient excess of strong acid and vigorous reflux. Monitor the reaction by TLC (a ninhydrin stain will show the appearance of the amino acid). If decomposition is observed, try reducing the reaction temperature and extending the time.

  • Base Hydrolysis (e.g., NaOH or Ba(OH)₂, reflux):

    • Mechanism & Benefits: The hydroxide ion directly attacks the nitrile carbon. This can sometimes be more effective for sterically hindered nitriles.

    • Potential Issues: Basic conditions can promote racemization at the α-carbon, although this is less of a concern for a racemic synthesis. The workup can be more complex, especially if using Ba(OH)₂, which requires precipitation with sulfuric acid or CO₂ to remove the barium salts.

    • Troubleshooting: If acid hydrolysis fails, basic hydrolysis is a good alternative. Ensure complete saponification of the intermediate amide.

Q3: How do I effectively purify the final zwitterionic amino acid product?

A3: Purifying amino acids can be challenging due to their high polarity and low solubility in common organic solvents.

  • Isoelectric Point (pI) Precipitation: This is the most common and effective method. After hydrolysis and neutralization, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid. At its pI, the amino acid has a net-zero charge and its solubility in water is at a minimum, causing it to precipitate.[4] The precipitate can then be collected by filtration.[4]

  • Recrystallization: The crude, precipitated amino acid can often be further purified by recrystallization from a water/ethanol or water/isopropanol mixture.

  • Ion-Exchange Chromatography: For very high purity, the amino acid can be purified using an ion-exchange column. The crude product is dissolved and loaded onto the column, washed, and then eluted by changing the pH or salt concentration of the buffer.

Section 2: Asymmetric Alkylation of a Glycine Equivalent

To achieve an enantiomerically enriched product, a common strategy is the diastereoselective alkylation of a chiral glycine enolate equivalent.[5][6] This involves using a chiral auxiliary to direct the approach of the electrophile (2,3-dimethylbenzyl bromide).

Workflow: Asymmetric Alkylationdot

// Nodes Start [label="Starting Materials:\n- Chiral Glycine Schiff Base\n- 2,3-Dimethylbenzyl Bromide"]; Step1 [label="Step 1: Deprotonation\n(Strong, non-nucleophilic base, e.g., LDA)\n-78 °C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Chiral Glycine Enolate"]; Step2 [label="Step 2: Alkylation\n(Addition of Electrophile)\n-78 °C to RT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Alkylated Diastereomeric Intermediate"]; Step3 [label="Step 3: Hydrolysis & Deprotection\n(Mild Acidic Conditions)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Enantiomerically Enriched\n2-amino-3-(2,3-dimethylphenyl)propanoic acid", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2 [label="Diastereoselective C-C bond formation"]; Intermediate2 -> Step3; Step3 -> Product; }

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 2-amino-3-(2,3-dimethylphenyl)propanoic acid

Introduction: Welcome to the technical support guide for the chiral resolution of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. This non-proteinogenic amino acid is a valuable building block in pharmaceutical research an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the chiral resolution of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. This non-proteinogenic amino acid is a valuable building block in pharmaceutical research and development, where the stereochemistry is often critical to pharmacological activity and safety. Obtaining enantiomerically pure forms from a racemic mixture is a frequent and crucial challenge. This guide provides in-depth, field-proven insights and troubleshooting advice in a practical question-and-answer format to assist researchers in their experimental workflows.

Frequently Asked Questions (FAQs): General Strategy

Q1: What are the primary methods for resolving racemic 2-amino-3-(2,3-dimethylphenyl)propanoic acid, and how do I choose the best one for my needs?

A1: The selection of a resolution strategy depends on the scale of your experiment, available equipment, and desired purity. There are three primary methods, each with distinct advantages:

  • Diastereomeric Salt Crystallization: This classical method is ideal for large-scale (gram to kilogram) separations.[1][2] It involves reacting the racemic amino acid with a chiral resolving agent to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1][3] It is often the most cost-effective method for bulk production but can be labor-intensive to develop.

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique suitable for both analytical-scale purity checks and preparative-scale separations (milligram to gram).[4] It offers rapid method development and high-purity separations by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer.[5]

  • Enzymatic Resolution: This highly selective method uses an enzyme to catalyze a reaction on only one of the enantiomers in the racemic mixture, a process known as kinetic resolution.[6][7] For amino acids, this typically involves the stereoselective hydrolysis of an N-acyl derivative.[8][9] This method provides exceptionally high enantiomeric purity under mild conditions but requires an additional step of derivatization and subsequent removal.

The following diagram illustrates the strategic choice between these three core techniques.

Resolution_Strategy cluster_methods Resolution Method Selection cluster_outcomes Primary Application Racemate Racemic 2-amino-3- (2,3-dimethylphenyl)propanoic acid Crystallization Diastereomeric Salt Crystallization Racemate->Crystallization Cost-Effective Chromatography Chiral HPLC Racemate->Chromatography Versatile & Fast Enzymatic Enzymatic Resolution Racemate->Enzymatic Highly Selective LargeScale Large Scale / Bulk (grams to kg) Crystallization->LargeScale AnalyticalPrep Analytical / Preparative (µg to grams) Chromatography->AnalyticalPrep HighPurity High Selectivity / Purity (mg to grams) Enzymatic->HighPurity

Caption: Overview of chiral resolution strategies.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This technique relies on the differential solubility of diastereomeric salts formed between your racemic amino acid and a chiral resolving agent.

Q2: I'm starting a crystallization resolution. How do I select the right chiral resolving agent and solvent?

A2: This is the most critical, and often empirical, step. Since your target molecule, 2-amino-3-(2,3-dimethylphenyl)propanoic acid, is an amino acid, it is amphoteric. You can form a salt by reacting its carboxylic acid group with a chiral base or its amino group with a chiral acid.

  • Causality: The goal is to form a stable, crystalline salt with one diastereomer that is significantly less soluble than the other in a given solvent system. This difference in solubility is what allows for separation.

Step-by-Step Selection Protocol:

  • Choose Resolving Agent Class: For resolving a racemic amino acid, chiral acids are typically the first choice.

  • Screen Common Agents: Perform small-scale screening experiments with a variety of commercially available and optically pure resolving agents.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures). The ideal solvent will fully dissolve the diastereomeric salt mixture at an elevated temperature and allow for the selective crystallization of one diastereomer upon cooling.

  • Monitor Salt Formation: In a test tube, dissolve your racemic amino acid and a molar equivalent of the resolving agent in a small amount of a heated solvent. Let it cool slowly to room temperature, then cool further in an ice bath. Observe for crystal formation. If an oil forms, the solvent is likely too good; if nothing dissolves, it is too poor.

Data Table: Recommended Chiral Resolving Agents

Resolving Agent Class Examples Rationale
Chiral Acids (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (1R)-(-)-10-Camphorsulfonic acid Forms salts with the amino group. Tartaric acid derivatives are widely successful and cost-effective.[2][3]

| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (R)-(+)-1-Phenylethylamine | Forms salts with the carboxylic acid group. Often used if chiral acids fail. Note: Some of these can be toxic. |

Q3: My crystallization attempt resulted in an oil or no precipitate at all. What are my next steps?

A3: This is a common issue. Oiling out occurs when the salt comes out of solution above its melting point, and failure to precipitate means the salt is too soluble.

Troubleshooting Steps:

  • Solvent System Change: This is the most effective variable. If an oil formed, add a co-solvent in which the salt is less soluble (e.g., add heptane to ethyl acetate). If nothing precipitated, slowly evaporate the solvent or use a solvent in which the salts are less soluble.

  • Adjust Concentration: The solution may be too concentrated (leading to oiling) or too dilute. Experiment with different starting concentrations.

  • Control Cooling Rate: Slow, controlled cooling is crucial. A rapid temperature drop encourages oiling or amorphous precipitation. Try letting the solution cool to room temperature overnight in an insulated container before moving to a refrigerator.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt crystal, add it to the supersaturated solution to induce crystallization.

Crystallization_Workflow cluster_main Diastereomeric Salt Crystallization Protocol cluster_troubleshoot Troubleshooting Start 1. Dissolve Racemate & Chiral Agent in Hot Solvent Cool 2. Slow Cooling (Controlled Rate) Start->Cool Filter 3. Filter Crystals (Less Soluble Diastereomer) Cool->Filter Oil Problem: Oiling Out / No Crystals Cool->Oil if problem occurs MotherLye Mother Liquor (Enriched in More Soluble Diastereomer) Filter->MotherLye Recover 4. Break Salt & Isolate Pure Enantiomer Filter->Recover Final Pure Enantiomer Recover->Final Solvent Adjust Solvent System Oil->Solvent Solution 1 Concentration Modify Concentration Oil->Concentration Solution 2

Caption: Workflow and troubleshooting for diastereomeric crystallization.

Troubleshooting Guide: Chiral HPLC

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Q4: Which type of chiral column and mobile phase should I start with for 2-amino-3-(2,3-dimethylphenyl)propanoic acid?

A4: For underivatized amino acids, macrocyclic glycopeptide-based CSPs are an excellent starting point because they possess ionic groups and are compatible with the polar mobile phases needed to dissolve the analyte.[10]

  • Expertise: The structure of your amino acid—containing aromatic, amino, and carboxyl groups—makes it a prime candidate for CSPs like CHIROBIOTIC T (teicoplanin). These phases offer multiple interaction modes (π-π, hydrogen bonding, ionic) that are essential for chiral recognition.[5][10]

Recommended Starting Protocol:

  • Column Selection: Astec® CHIROBIOTIC® T or a similar teicoplanin-based CSP.

  • Mobile Phase Mode: Polar Organic Mode.

  • Composition: Start with 100% Methanol containing a small amount of acidic and basic additive. A common starting point is 0.1% acetic acid and 0.1% triethylamine.

    • Causality: The acid and base additives serve to suppress the ionization of both the amino acid's functional groups and any residual silanols on the stationary phase, which dramatically improves peak shape and reproducibility.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV at 220 nm or 254 nm.

Q5: I am seeing no separation or poor resolution (Rs < 1.5). How can I optimize my method?

A5: Optimization involves systematically adjusting mobile phase parameters to enhance the differential interaction between the enantiomers and the CSP.

Optimization Steps:

  • Vary the Organic Modifier: Switch from Methanol to Ethanol or Isopropanol. Alcohols are hydrogen bond donors and acceptors, and changing the solvent can significantly alter the key interactions required for separation.

  • Adjust Additive Concentration: Systematically vary the acid/base concentration (e.g., from 0.05% to 0.5%). This fine-tunes the ionic interactions and can have a large impact on retention and selectivity.

  • Change the Organic Modifier Ratio: If using a single solvent fails, introduce acetonitrile. Try ratios like 90:10 Methanol:Acetonitrile. Retention in this mode often follows a "U-shaped" curve, where selectivity is highest at very high or very low concentrations of the alcohol modifier.[10]

  • Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) can sometimes increase the energy difference between the diastereomeric complexes formed on the column, improving resolution.

Data Table: HPLC Optimization Parameters

Parameter Starting Condition Optimization Strategy Expected Outcome
Organic Modifier 100% Methanol Switch to Ethanol or Acetonitrile/Methanol Alters selectivity (α)
Additives 0.1% AcOH / 0.1% TEA Vary concentration from 0.05% to 0.5% Improves peak shape and can change retention
Flow Rate 1.0 mL/min Decrease to 0.5 mL/min Increases efficiency (N), may improve Rs

| Temperature | 25 °C (Ambient) | Decrease to 15 °C or increase to 40 °C | Can increase or decrease selectivity |

Troubleshooting Guide: Enzymatic Resolution

This method leverages the high stereospecificity of enzymes. For amino acids, an acylase enzyme is typically used to hydrolyze an N-acetylated L-amino acid, leaving the N-acetylated D-amino acid intact.

Q6: Can you provide a reliable workflow for the enzymatic resolution of my amino acid?

A6: Certainly. The process involves three main stages: derivatization, selective hydrolysis, and separation of the products.

Experimental Protocol:

Part 1: N-Acetylation of the Racemic Amino Acid

  • Dissolve the racemic 2-amino-3-(2,3-dimethylphenyl)propanoic acid in a suitable aqueous base (e.g., 1M NaOH).

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise while maintaining the pH around 8-9 with the addition of NaOH.

  • Once the reaction is complete, acidify the solution to precipitate the N-acetyl-DL-amino acid.

  • Filter, wash with cold water, and dry the product.

Part 2: Enzymatic Hydrolysis

  • Prepare a solution of the N-acetyl-DL-amino acid in water and adjust the pH to the enzyme's optimum (typically pH 7.5-8.0 for Acylase I).[8]

  • Add Acylase I from Aspergillus oryzae. The enzyme loading is typically between 1-5% w/w relative to the substrate.

  • Incubate the mixture at the optimal temperature (e.g., 37 °C) for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC. The reaction is complete when 50% of the starting material is consumed.

Part 3: Separation and Isolation

  • After hydrolysis, the solution contains the free L-amino acid and the unreacted N-acetyl-D-amino acid.

  • Acidify the solution to pH ~3 with HCl. This will cause the N-acetyl-D-amino acid to precipitate, as it is much less soluble in acidic water than the free L-amino acid hydrochloride salt.

  • Filter to isolate the solid N-acetyl-D-amino acid.

  • The filtrate contains the L-amino acid. It can be isolated by ion-exchange chromatography or by careful neutralization to its isoelectric point to induce precipitation.

  • The recovered N-acetyl-D-amino acid can be hydrolyzed using a strong acid (e.g., 6M HCl) to obtain the pure D-enantiomer.

Enzymatic_Resolution Racemate Racemic Amino Acid (R/S) Acetylation 1. N-Acetylation (Acetic Anhydride) Racemate->Acetylation N_Ac_Racemate N-Acetyl Racemate (Ac-R / Ac-S) Acetylation->N_Ac_Racemate Enzyme 2. Enzymatic Hydrolysis (Acylase I) N_Ac_Racemate->Enzyme Mixture Mixture: Free S-Amino Acid + N-Acetyl R-Amino Acid Enzyme->Mixture Separation 3. Separation (pH Adjustment) Mixture->Separation S_Enantiomer Pure S-Enantiomer Separation->S_Enantiomer Soluble Fraction Ac_R_Enantiomer N-Acetyl R-Enantiomer Separation->Ac_R_Enantiomer Precipitate Hydrolysis 4. Acid Hydrolysis Ac_R_Enantiomer->Hydrolysis R_Enantiomer Pure R-Enantiomer Hydrolysis->R_Enantiomer

Caption: General workflow for enzymatic resolution using an acylase.

References

  • Google Patents. (1983). Resolution of racemic amino acids. US4379941A.
  • Deredas, D., et al. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Molecules. [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • Wang, R., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Google Patents. (n.d.). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. RU2802445C1.
  • Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Castro-Puyana, M., & Crego, A. L. (2020). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Michi, K., & Tsuda, H. (1957). Preparation of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. Agricultural Chemical Society of Japan. [Link]

  • Péter, A., et al. (1998). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters. [Link]

  • Google Patents. (1968). Resolution of racemic amino acids. US3386888A.
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Ivanov, A. R., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Molecules. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Lee, S. G., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. [Link]

  • Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-amino-3-(2,3-dimethylphenyl)propanoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-3-(2,3-dimethylphenyl)propanoic acid and structurally similar aroma...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-3-(2,3-dimethylphenyl)propanoic acid and structurally similar aromatic amino acids. This document provides a comprehensive framework of troubleshooting strategies and detailed experimental protocols to systematically enhance the aqueous solubility of your compound.

Understanding the Molecule: 2-amino-3-(2,3-dimethylphenyl)propanoic acid

2-amino-3-(2,3-dimethylphenyl)propanoic acid is a substituted aromatic amino acid. Its structure, featuring a hydrophobic dimethylphenyl group, suggests inherently low aqueous solubility. However, the presence of both an acidic carboxylic acid group and a basic amino group means its overall charge and, consequently, its solubility are highly dependent on the pH of the solution.

Due to the limited availability of specific physicochemical data for this exact molecule in public literature, this guide will focus on empowering the researcher to experimentally determine the optimal solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: My sample of 2-amino-3-(2,3-dimethylphenyl)propanoic acid is not dissolving in water. What is the first step I should take?

A1: The initial and most critical step is to determine the intrinsic solubility (S₀) of your compound and its pKa values. As an amino acid, its solubility is expected to be lowest at its isoelectric point (pI) and significantly higher at pH values away from the pI. A preliminary pH-solubility profile will provide immediate insight into whether pH modification is a viable and sufficient strategy.

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my experimental needs. What are my other options?

A2: If pH adjustment alone is inadequate, a systematic approach involving co-solvents, salt formation, or the use of cyclodextrins should be employed. The choice of method will depend on the required final concentration, the solvent system's compatibility with your downstream application (e.g., cell-based assays, in vivo studies), and the desired physicochemical properties of the final formulation.

Q3: Are there any "generally recognized as safe" (GRAS) options for increasing solubility for in vivo studies?

A3: Yes. For preclinical and clinical development, focusing on GRAS excipients is crucial. pH adjustment with pharmaceutically acceptable acids and bases, the use of common co-solvents like propylene glycol and polyethylene glycol (PEG), formation of salts with GRAS counter-ions, and complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are all well-established and regulatory-accepted strategies.[1]

Q4: How do I choose between using a co-solvent and a cyclodextrin?

A4: The choice depends on the properties of your molecule and the requirements of your experiment. Co-solvents work by reducing the overall polarity of the solvent, which can be very effective for nonpolar compounds.[2][3] Cyclodextrins encapsulate the hydrophobic portion of the drug in their central cavity, forming a water-soluble inclusion complex.[4][5] Cyclodextrins are often preferred for their ability to create stable, aqueous solutions without the use of organic solvents, which might be detrimental to certain biological assays.

Troubleshooting and In-Depth Guides

Characterization of Physicochemical Properties

A thorough understanding of your molecule's properties is the foundation for a successful solubility enhancement strategy.

The intrinsic solubility is the equilibrium solubility of the un-ionized form of the compound.

Protocol for S₀ Determination (Shake-Flask Method):

  • Preparation: Prepare a buffer solution at a pH where the compound is expected to be predominantly in its neutral, un-ionized form. For an amino acid, this is typically near its isoelectric point.

  • Addition of Compound: Add an excess amount of 2-amino-3-(2,3-dimethylphenyl)propanoic acid to a known volume of the buffer in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.

  • Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV. This concentration is the intrinsic solubility, S₀.

The pKa values of the carboxylic acid and amino groups are critical for predicting the pH-solubility profile.

Protocol for pKa Determination (Potentiometric Titration):

  • Dissolution: Dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to achieve initial dissolution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Solubility Enhancement Strategies

Based on the initial characterization, select one or more of the following strategies.

For ionizable compounds like 2-amino-3-(2,3-dimethylphenyl)propanoic acid, pH modification is the most straightforward approach to enhance solubility.[6][7][8]

  • Principle: By adjusting the pH of the solution to be approximately two pH units above the pKa of the amino group or two pH units below the pKa of the carboxylic acid group, the compound will be predominantly in its ionized, and thus more water-soluble, form.[8]

  • Causality: At low pH, the amino group is protonated (NH₃⁺), resulting in a positively charged species. At high pH, the carboxylic acid group is deprotonated (COO⁻), resulting in a negatively charged species. These charged forms have stronger interactions with polar water molecules, leading to increased solubility.

Workflow for pH-Dependent Solubility Profiling:

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 2-amino-3-(2,3-dimethylphenyl)propanoic Acid for X-ray Diffraction

Welcome to the technical support center for the crystallization of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals suitable for X-ray diffraction. As a non-proteinogenic amino acid, this compound presents unique challenges and opportunities in crystallization that require a systematic and informed approach.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during crystallization experiments. The core philosophy is to not only provide procedural steps but to explain the underlying scientific principles, empowering you to make informed decisions and rationally design your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm starting my crystallization trials for 2-amino-3-(2,3-dimethylphenyl)propanoic acid. Where do I begin with solvent selection?

A1: Solvent selection is the most critical starting point. The ideal solvent is one in which your compound is moderately soluble.[1] If solubility is too high, achieving the necessary supersaturation for crystal growth becomes difficult, often resulting in small crystals or no crystals at all.[1] Conversely, if the compound is nearly insoluble, it will be impossible to create the initial solution.

Initial Screening Strategy:

  • Solubility Testing: Start by testing the solubility of a few milligrams of your compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, and toluene) at room temperature and with gentle heating.

  • Ideal Profile: Look for a solvent that dissolves the compound when heated but shows significantly lower solubility upon cooling. This "soluble hot, insoluble cold" characteristic is ideal for slow cooling crystallization methods.[2]

  • Binary Systems: Don't overlook solvent/anti-solvent systems. Here, the compound is dissolved in a "good" solvent, and a "bad" solvent (an anti-solvent in which the compound is insoluble) is slowly introduced to induce crystallization.[3] This is the principle behind vapor diffusion and liquid-liquid diffusion techniques.[3][4]

A good starting point for amino acids is often a polar solvent like water or a water/alcohol mixture, given the presence of the charged amino and carboxyl groups.

Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the concentration of the solute exceeds the solubility limit to such a great extent that it enters a labile region of the phase diagram, leading to spontaneous liquid-liquid phase separation instead of ordered crystal nucleation.[4] This oil is a highly concentrated, disordered form of your compound.

Causality and Troubleshooting:

  • High Supersaturation: The most common cause is that the solution is becoming supersaturated too quickly.

    • Solution: Slow down the process. If using slow cooling, insulate the vessel to cool more gradually.[5] If using vapor diffusion, try a less volatile anti-solvent or reduce the concentration of the anti-solvent in the reservoir.

  • Inappropriate Solvent: The solubility of the compound in the chosen solvent may be too high, making it prone to oiling out upon slight changes in conditions.[2]

    • Solution: Try a solvent in which the compound is less soluble.[2] This will create a more stable metastable zone, giving molecules more time to arrange into an ordered lattice.

  • Purity: Impurities can disrupt the crystallization process and favor the formation of oils.[6]

    • Solution: Ensure your 2-amino-3-(2,3-dimethylphenyl)propanoic acid is of the highest possible purity (>95%).[6] Re-purify if necessary.

Q3: What is the role of pH in crystallizing this amino acid, and how should I approach optimizing it?

A3: For amino acids, pH is a powerful variable that directly influences the charge state of the molecule.[7][8] Amino acids exist as zwitterions (containing both positive and negative charges) near their isoelectric point (pI), but can be positively or negatively charged at lower or higher pH values, respectively. These charge states dramatically affect intermolecular interactions and solubility.[7]

Optimization Strategy:

  • Determine the pI: First, estimate the isoelectric point (pI) of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. The net charge of the molecule is at its minimum at the pI, which often corresponds to a point of minimum solubility—an ideal condition for crystallization.

  • Screen Around the pI: A sound strategy is to screen a range of pH values around the estimated pI. For instance, if the pI is estimated to be around 6.0, screen from pH 4.0 to 8.0 in increments of 0.5-1.0 pH units.[9]

  • Fine-Tuning: If you identify a promising pH range that yields microcrystals or precipitate, perform a finer screen with smaller increments (0.1-0.2 pH units) to precisely locate the optimal pH for growing larger, higher-quality crystals.[9]

  • Buffer Selection: Use appropriate buffers for your target pH range and ensure they do not interfere with the crystallization process.

The manipulation of pH can significantly impact crystal packing and even lead to the discovery of different crystal polymorphs.[10]

Troubleshooting Guide: From Microcrystals to X-ray Quality Crystals

This section provides a structured approach to troubleshoot common problems when optimizing the crystallization of 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Problem 1: I am only getting amorphous precipitate or a fine powder.
Potential Cause Scientific Rationale Recommended Action
Nucleation is too rapid. The solution is moving too quickly from a stable to a labile (unstable) state, causing the compound to crash out of solution without sufficient time to form an ordered crystal lattice.[4]1. Reduce Concentration: Lower the initial concentration of your compound.[11] 2. Slow Down Supersaturation: Use a slower cooling rate, a less volatile anti-solvent, or a lower concentration gradient.[2][5] 3. Increase Solubility: Try a slightly better solvent or increase the temperature to create a wider metastable zone.
Low Purity. Impurities can act as nucleation inhibitors or disrupt the crystal lattice, leading to disordered precipitation.[6]1. Verify Purity: Use techniques like NMR or HPLC to confirm the purity of your compound is >95%. 2. Re-purify: If necessary, perform an additional purification step (e.g., column chromatography or recrystallization).
Problem 2: The crystals are too small, forming as a shower of needles or microcrystals.
Potential Cause Scientific Rationale Recommended Action
Too many nucleation sites. An excessive number of nucleation events leads to competition for the limited amount of solute, resulting in a large number of small crystals.[1]1. Reduce Supersaturation Rate: Slow down the crystallization process as described above. This favors crystal growth over new nucleation. 2. Filter the Solution: Use a microfilter (e.g., 0.22 µm) to remove dust and other particulate matter that can act as heterogeneous nucleation sites.[1] 3. Reduce Concentration: A lower starting concentration can reduce the number of initial nucleation events.
Sub-optimal solvent or pH. The conditions may favor nucleation but not the subsequent, slower process of crystal growth.1. Vary Solvent System: Experiment with different solvents or solvent/anti-solvent ratios. 2. Fine-tune pH: Make small, incremental adjustments to the pH to find a "sweet spot" that balances nucleation and growth.[9]
Seeding. If you have small crystals, you can use them to seed new experiments.1. Microseeding: Crush existing small crystals, dilute the suspension, and add a tiny amount to a fresh, equilibrated solution. This bypasses the spontaneous nucleation step and promotes growth on the existing seeds.

Experimental Workflows & Protocols

Protocol 1: Vapor Diffusion Crystallization (Hanging Drop)

Vapor diffusion is a gentle and widely used method that allows for the slow equilibration of concentrations, promoting the growth of well-ordered crystals.[7]

Step-by-Step Methodology:

  • Prepare the Reservoir: Pipette 500 µL of the reservoir solution (containing the anti-solvent and buffer at a specific pH) into the well of a crystallization plate.

  • Prepare the Drop: On a siliconized coverslip, mix 1 µL of your 2-amino-3-(2,3-dimethylphenyl)propanoic acid solution (dissolved in a "good" solvent) with 1 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight system.

  • Equilibration: The concentration of the more volatile solvent in the drop is higher than in the reservoir. Water and/or the anti-solvent will slowly diffuse from the reservoir to the drop and vice-versa through the vapor phase.[12] This gradually increases the concentration of your compound and the anti-solvent in the drop, leading to supersaturation and crystallization.

  • Incubation: Store the plate in a vibration-free location at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[13]

Vapor_Diffusion_Workflow cluster_0 Initial State cluster_1 Equilibration Process cluster_2 Final State Drop Crystallization Drop (Compound + Low [Anti-Solvent]) VaporPhase Vapor Phase Transfer (Water/Solvent out, Anti-Solvent in) Drop->VaporPhase Evaporation Reservoir Reservoir Solution (High [Anti-Solvent]) Reservoir->VaporPhase Diffusion Supersaturation Supersaturation Reached VaporPhase->Supersaturation Concentration Increase Nucleation Nucleation Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth

Caption: Workflow for vapor diffusion crystallization.

Logical Framework for Crystallization Optimization

The process of optimizing crystallization is iterative. Start with a broad screen and systematically narrow down the conditions.

Optimization_Logic Start Start: Purified Compound Screen Initial Screen (Solvent, pH, Method) Start->Screen Observe Observe Outcome Screen->Observe Analysis Analyze Results Observe->Analysis Analysis->Screen No Hits / Oil / Precipitate Optimize Optimize Hits (Fine-tune variables) Analysis->Optimize Hits Found Optimize->Observe Xray X-ray Quality Crystals? Optimize->Xray Good Crystals Xray->Optimize No, needs improvement End END Xray->End Yes

Caption: Iterative logic for crystallization optimization.

References

  • Wikipedia. Protein crystallization. [Link]

  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(11), 1433-1448. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Sato, K., et al. (1992). Method for crystallization of amino acids. U.S.
  • Schmiedel, A., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3325-3337. [Link]

  • Zhang, M., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. European Journal of Medicinal Chemistry, 144, 584-597. [Link]

  • Tu, J., et al. (2017). An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm, 19(3), 444-453. [Link]

  • Vismara, E., et al. (2021). Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation. Crystal Growth & Design, 21(6), 3464-3473. [Link]

  • León, I., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 26(21), 6485. [Link]

  • Moore, C. E. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 725-735. [Link]

  • Hampton Research. Optimization. [Link]

  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • La Factoría de Cristalización. Crystallization of small molecules. [Link]

  • Palaniswamy, S., & Balasundaram, O.N. (2008). Effect of pH on the growth and characterization of Glycine Sodium Chloride (GSC) single crystal. Rasayan Journal of Chemistry, 1(4), 782-787. [Link]

  • van de Put, M. W. M. (2017). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • ResearchGate. (2015). Can someone suggest advice for crystallization of unstable protein which has higher tendency to form higher order oligomers?[Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]

  • Rowland, M. G., et al. (2011). Preparation, crystallization and preliminary X-ray diffraction analysis of two intestinal fatty-acid binding proteins in the presence of 11-(dansylamino)undecanoic acid. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 1), 114-118. [Link]

  • Caffrey, M. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1432, 57-81. [Link]

  • Schmiedel, A., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. [Link]

  • La Factoría de Cristalización. Small molecules crystallisation. [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. [Link]

  • de la Cruz, J. Q., et al. (2020). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 7(Pt 5), 846-857. [Link]

  • The Biochemist. (2021). A beginner's guide to macromolecular crystallization. Portland Press. [Link]

  • Punmalee, N. (2018). EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. Suranaree University of Technology. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • ResearchGate. (2018). Crystal structure and refinement data for 3a. [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • NIH. x Ray crystallography. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Bioassay Results for 2-amino-3-(2,3-dimethylphenyl)propanoic acid

Introduction: Establishing the Biological Context and the Imperative for Rigorous Validation In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is pav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing the Biological Context and the Imperative for Rigorous Validation

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous, reproducible, and robust biological testing.[1][2][3] This guide focuses on establishing a validated bioassay framework for a novel compound, 2-amino-3-(2,3-dimethylphenyl)propanoic acid. Structurally, this compound is a substituted derivative of the amino acid phenylalanine. This lineage strongly suggests a potential interaction with pathways that recognize and utilize amino acids, most notably amino acid transporters.

One such transporter, the L-type Amino Acid Transporter 1 (LAT1), is a particularly compelling target. LAT1 is highly expressed in cancer cells to meet the metabolic demands of their rapid growth and proliferation, while its expression in normal tissues is limited.[4] This differential expression makes LAT1 an attractive target for cancer therapy.[5][6][7] Inhibiting LAT1 can starve cancer cells of essential amino acids, leading to suppressed growth and apoptosis.[7][8][9]

Given the structure of 2-amino-3-(2,3-dimethylphenyl)propanoic acid, we hypothesize that it acts as a competitive inhibitor of LAT1. This guide provides a comprehensive, field-tested framework for validating this hypothesis through a series of robust bioassays. We will objectively compare its performance against established LAT1 inhibitors, providing the necessary experimental data to build a compelling case for its biological activity. The principles and protocols outlined here are designed to ensure scientific integrity, providing a self-validating system that builds confidence in the generated data.[10][11][12]

Part 1: Foundational Assay Design: The Logic of Target Engagement

The initial step in any drug discovery program is to confirm that the candidate compound physically interacts with its intended target.[1] For our compound, this means demonstrating direct binding to the LAT1 transporter. The gold standard for quantifying the affinity of a ligand for its receptor is the competitive radioligand binding assay.[13][14]

Causality Behind Experimental Choices:
  • Why a Competitive Binding Assay? This method allows us to determine the affinity (expressed as the inhibition constant, Ki) of our unlabeled test compound by measuring its ability to displace a known, radiolabeled ligand that binds to the same target.[13][15] It is a direct measure of target engagement and provides a quantitative value for comparison.

  • Choice of Cellular Model: We will utilize HT-29 human colon cancer cells. This cell line is well-documented to overexpress LAT1, providing a robust biological system for measuring transporter-specific interactions.[]

  • Selection of Controls: A bioassay is only as trustworthy as its controls.

    • Positive Control (JPH203): JPH203 is a potent and highly specific LAT1 inhibitor.[4][17][18] It serves as our benchmark for potency and allows us to validate that the assay system is performing as expected.

    • Negative Control (BCH): 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) is a broad-spectrum inhibitor of system L amino acid transporters (LAT1-4).[6][8][19] While it inhibits LAT1, its lack of specificity makes it a useful comparison point to highlight the potential selectivity of our novel compound.

    • Radioligand (³H-Leucine): Leucine is a natural substrate for LAT1. Using radiolabeled leucine allows us to directly measure the transporter's activity and its inhibition.[20]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for the LAT1 competitive binding assay."

Part 2: Head-to-Head Comparison: Protocols for Validation

To ensure the integrity of our findings, we employ a two-pronged approach: a primary binding assay to determine affinity and a secondary functional assay to confirm biological effect.

Protocol 2.1: Primary Target Engagement - Competitive Radioligand Binding Assay

This protocol is designed to measure the binding affinity (Ki) of the test compound by quantifying its ability to displace ³H-Leucine from the LAT1 transporter in membranes isolated from HT-29 cells.[13][21]

Methodology:

  • Membrane Preparation:

    • Culture HT-29 cells to ~90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in a lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂) with protease inhibitors.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet twice and resuspend in a suitable assay buffer. Determine protein concentration using a BCA assay.

  • Assay Execution:

    • In a 96-well plate, add assay buffer, the cell membrane preparation (50-100 µg protein), and a fixed concentration of ³H-Leucine (at or near its Kd value).

    • Add increasing concentrations of the test compound, JPH203, or BCH (typically spanning a 5-log unit range).

    • For determining non-specific binding, add a saturating concentration of a non-radiolabeled ligand.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[21]

  • Signal Detection:

    • Terminate the binding reaction by rapid vacuum filtration onto a glass fiber filter mat, washing several times with ice-cold wash buffer to separate bound from unbound radioligand.[21]

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: Functional Validation - Cell-Based Amino Acid Uptake Assay

This assay validates the findings of the binding assay by measuring the functional consequence of target engagement—the inhibition of leucine uptake in living cells.

Methodology:

  • Cell Preparation:

    • Seed HT-29 cells in a 24-well plate and grow to confluency.

    • Wash cells with a sodium-free uptake buffer (e.g., HBSS) to prevent uptake by sodium-dependent transporters.

  • Inhibition and Uptake:

    • Pre-incubate the cells for 15-30 minutes with various concentrations of the test compound, JPH203, or BCH.

    • Initiate the uptake by adding ³H-Leucine to each well and incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Signal Detection:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of LAT1 inhibition and its functional consequence."

Part 3: Data Interpretation & Comparative Analysis

The ultimate goal of this validation process is to generate clear, quantitative, and comparative data. The results from the described assays should be summarized to facilitate a direct comparison between 2-amino-3-(2,3-dimethylphenyl)propanoic acid and the established controls.

Comparative Performance Data (Hypothetical)
CompoundBinding Affinity (Ki, µM)Functional Inhibition (IC50, µM)Notes
2-amino-3-(2,3-dimethylphenyl)propanoic acid 5.2 ± 0.4 7.8 ± 0.9 Shows potent binding and functional inhibition.
JPH203 (Positive Control)1.1 ± 0.21.5 ± 0.3High-potency, specific LAT1 inhibitor. Validates assay sensitivity.[4][17]
BCH (Negative Control)131.5 ± 15.3150.2 ± 20.1Lower-potency, non-specific inhibitor. Provides a baseline for comparison.[19]
Vehicle (DMSO)No InhibitionNo InhibitionConfirms lack of effect from the solvent.

Interpretation of Results:

  • Binding vs. Function: The Ki from the binding assay and the IC50 from the functional uptake assay should be closely correlated. A strong correlation provides high confidence that the observed functional effect is a direct result of the compound binding to the LAT1 transporter.

  • Potency Comparison: The hypothetical data above positions our novel compound as a potent inhibitor, significantly more powerful than the non-specific inhibitor BCH, though slightly less potent than the highly optimized JPH203. This profile suggests it is a promising candidate for further development.

  • Self-Validation: The consistent performance of the positive and negative controls is critical. If JPH203 fails to show high potency or BCH shows unexpected potency, it would indicate a problem with the assay setup (e.g., cell line integrity, reagent quality) and would invalidate the results for the test compound.[10][22]

Conclusion

This guide has outlined a robust, multi-faceted strategy for the validation of bioassay results for 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a putative LAT1 inhibitor. By integrating a direct target engagement assay with a functional cell-based assay and employing a rigorous set of controls, we can generate high-confidence data. This self-validating framework ensures that the results are not only reproducible but also biologically meaningful, providing a solid foundation for subsequent stages of drug development, from lead optimization to preclinical studies.[23][24]

References

  • BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. Biological & Pharmaceutical Bulletin.
  • Principles of early drug discovery. PMC - PubMed Central.
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Comparative

A Comparative Analysis of 2-amino-3-(2,3-dimethylphenyl)propanoic Acid Enantiomers: A Guide for Researchers

In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. Enantiomers,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. This guide provides a comprehensive comparative study of the (R) and (S)-enantiomers of 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a substituted analogue of the amino acid phenylalanine.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, chiral separation, and physicochemical characterization of these isomers. By presenting detailed experimental protocols and supporting data from analogous compounds, this guide aims to provide a robust framework for the evaluation of these and other chiral molecules.

The Imperative of Chirality in Drug Design

The biological environment is inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its biological target (e.g., an enzyme or receptor) is often stereospecific. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects. The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a stark reminder of the importance of studying individual stereoisomers. Therefore, the synthesis and characterization of enantiomerically pure compounds are paramount in the development of safer and more effective pharmaceuticals.

Synthesis of Racemic 2-amino-3-(2,3-dimethylphenyl)propanoic Acid

The initial step in studying the individual isomers is the synthesis of the racemic mixture. A common and effective method for synthesizing α-amino acids is the Strecker synthesis or modifications thereof. However, for this specific substituted phenylalanine, a more direct approach involves the aminomethylation of a suitable precursor. A plausible synthetic route begins with 2,3-dimethylbenzaldehyde.

Proposed Synthetic Pathway:
  • Erlenmeyer-Plöchl Azlactone Synthesis: 2,3-dimethylbenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form an azlactone intermediate.

  • Hydrolysis and Reduction: The azlactone ring is opened via hydrolysis, typically with a weak base, followed by reduction of the resulting double bond. This reduction can be achieved using a variety of methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with sodium amalgam. This yields N-acetyl-2-amino-3-(2,3-dimethylphenyl)propanoic acid.

  • Deacetylation: The final step is the removal of the acetyl protecting group by acid or enzymatic hydrolysis to yield the racemic 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

This multi-step process provides the necessary racemic starting material for subsequent chiral resolution.

Chiral Resolution: Separating the Enantiomers

With the racemic mixture in hand, the critical step is the separation of the (R) and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[1][2][3] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly effective for separating the enantiomers of underivatized amino acids.[3][4]

Workflow for Chiral HPLC Separation

Below is a logical workflow for developing a chiral separation method for the target enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Collection prep Dissolve Racemic Mixture in Mobile Phase filter Filter through 0.22 µm Syringe Filter prep->filter hplc Inject onto Chiral Column (e.g., Chirobiotic T) filter->hplc elute Isocratic Elution with Aqueous/Organic Mobile Phase hplc->elute detect UV Detection (e.g., 210 nm) elute->detect chrom Obtain Chromatogram with Two Separated Peaks detect->chrom collect Fraction Collection of (R) and (S) Enantiomers chrom->collect confirm Confirm Purity and Identity collect->confirm

Caption: Workflow for Chiral Separation by HPLC.

Detailed Experimental Protocol: Chiral HPLC
  • Column Selection: A teicoplanin-based CSP, such as a Chirobiotic T column (250 x 4.6 mm, 5 µm), is a suitable starting point due to its proven efficacy in separating aromatic amino acid analogues.[1][3]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized, starting with a 70:30 (aqueous:organic) mixture.

  • Sample Preparation: Dissolve approximately 1 mg of racemic 2-amino-3-(2,3-dimethylphenyl)propanoic acid in 1 mL of the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and monitor the chromatogram. Two well-resolved peaks corresponding to the (R) and (S) enantiomers are expected. The elution order would need to be confirmed using an enantiomerically pure standard, if available, or by subsequent analysis (e.g., circular dichroism).

  • Fraction Collection: Once the analytical method is established, it can be scaled up to a semi-preparative scale to collect the individual enantiomeric fractions for further characterization.

Physicochemical and Spectroscopic Characterization

Once separated, the enantiomers must be thoroughly characterized to confirm their identity and purity. While enantiomers share many identical physical properties, they differ in their interaction with plane-polarized light.

Comparative Physicochemical Properties

The following table summarizes the expected physicochemical properties. Note that while properties like melting point and solubility are identical for both enantiomers, their optical rotation will be equal in magnitude but opposite in sign.

Property(R)-Isomer(S)-IsomerRationale / Method
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₅NO₂Elemental Analysis / HRMS
Molecular Weight 193.24 g/mol 193.24 g/mol Mass Spectrometry
Melting Point Expected to be identicalExpected to be identicalDifferential Scanning Calorimetry (DSC)
Solubility Expected to be identicalExpected to be identicalStandard solubility assays
Specific Rotation [α] Expected to be +x°Expected to be -x°Polarimetry
UV λmax Expected to be identicalExpected to be identicalUV-Vis Spectroscopy
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers in a non-chiral solvent (like D₂O or DMSO-d₆) will be identical.[5] However, the spectra provide crucial information for structural confirmation.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (in the 6.8-7.2 ppm range), the α-proton (a triplet or doublet of doublets around 4.0 ppm), the β-protons (a multiplet around 3.0-3.2 ppm), and the two methyl groups on the phenyl ring (singlets around 2.2-2.4 ppm). The coupling patterns of the α- and β-protons are characteristic of the propanoic acid backbone.[5]

  • ¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon (~175 ppm), the aromatic carbons (~125-140 ppm), the α-carbon (~55 ppm), the β-carbon (~38 ppm), and the methyl carbons (~20 ppm).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 194.1125, corresponding to the formula C₁₁H₁₆NO₂⁺.

Potential for Differential Biological Activity

The primary motivation for separating the enantiomers of 2-amino-3-(2,3-dimethylphenyl)propanoic acid is the high likelihood of stereospecific biological activity. As an analogue of phenylalanine, this compound could potentially interact with a variety of biological targets, including:

  • Enzymes: It could be a substrate or inhibitor for enzymes involved in amino acid metabolism.

  • Transporters: It may interact with amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

  • Receptors: Phenylalanine derivatives have been explored as ligands for various receptors, including NMDA receptors.[5]

The spatial arrangement of the amino group, carboxyl group, and the bulky 2,3-dimethylphenyl side chain is critical for a precise three-point interaction with a chiral binding pocket. It is plausible that one enantiomer will have a significantly higher affinity for a given target than the other.

Logical Framework for Biological Comparison

The diagram below illustrates the principle that stereoisomers can have divergent biological fates and effects.

Caption: Stereoisomers and their divergent biological interactions.

Conclusion

The comprehensive study of the isomers of 2-amino-3-(2,3-dimethylphenyl)propanoic acid requires a systematic approach encompassing synthesis, chiral resolution, and detailed characterization. While the (R) and (S) enantiomers possess identical fundamental physicochemical properties, their chiroptical properties are opposite, and more importantly, their biological activities are likely to differ significantly. The experimental protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to undertake a thorough comparative analysis. Such studies are not merely academic exercises; they are essential for advancing our understanding of structure-activity relationships and for the development of safer, more selective, and more potent therapeutic agents.

References

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

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  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Antibodies Against 2-amino-3-(2,3-dimethylphenyl)propanoic acid

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antib...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies targeting the novel, synthetic amino acid, 2-amino-3-(2,3-dimethylphenyl)propanoic acid. As no commercially available antibody for this specific compound is currently documented, this guide serves as a comprehensive blueprint for the development and rigorous validation of such a crucial research tool. We will delve into the rationale behind experimental design, present detailed protocols, and offer a framework for data interpretation, ensuring the generation of reliable and reproducible results.

The Immunogenic Challenge of Small Molecules

2-amino-3-(2,3-dimethylphenyl)propanoic acid, a derivative of phenylalanine, is a small molecule and therefore not inherently immunogenic.[1][2] To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein, a process known as hapten-carrier conjugation.[3][4][] The choice of carrier protein and the conjugation chemistry are critical first steps that will influence the specificity of the resulting antibodies.

Diagram: Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation Hapten 2-amino-3-(2,3-dimethylphenyl)propanoic acid (Hapten) Activation Activation of Carboxyl Group (e.g., EDC/NHS chemistry) Hapten->Activation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Activation Conjugation Covalent Bond Formation Activation->Conjugation Purification Purification of Conjugate (e.g., Dialysis, SEC) Conjugation->Purification Immunization Immunization of Host Animal Purification->Immunization Antibody_Production Antibody Production and Purification Immunization->Antibody_Production

Caption: Workflow for generating antibodies against a small molecule hapten.

For our target molecule, the carboxylic acid group is a suitable handle for conjugation to primary amines (e.g., lysine residues) on a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6] The resulting immunogen will present the 2,3-dimethylphenyl moiety as a key antigenic determinant.

Designing a Cross-Reactivity Panel: The Importance of Structural Analogs

An antibody's specificity is defined by its ability to distinguish its target antigen from closely related molecules.[7] Therefore, a crucial aspect of characterization is to test the antibody against a panel of structurally similar compounds. The selection of these compounds should be guided by a systematic analysis of the target's structure.

Table 1: Proposed Cross-Reactivity Panel for 2-amino-3-(2,3-dimethylphenyl)propanoic acid Antibodies

Compound NameStructureRationale for Inclusion
Target Antigen 2-amino-3-(2,3-dimethylphenyl)propanoic acid The primary target against which the antibody was raised.
PhenylalanineThe parent amino acid; a key test for specificity.
2,3-DimethylbenzeneThe core aromatic moiety without the amino acid backbone.
2-amino-3-(phenyl)propanoic acid (Phenylalanine)The parent amino acid; a key test for specificity.
2-amino-3-(2-methylphenyl)propanoic acidIsomer with a single methyl group in the ortho position.
2-amino-3-(3-methylphenyl)propanoic acidIsomer with a single methyl group in the meta position.
2-amino-3-(2,4-dimethylphenyl)propanoic acidIsomer with a different dimethyl substitution pattern.
2-amino-3-(2,5-dimethylphenyl)propanoic acidIsomer with a different dimethyl substitution pattern.
2-amino-3-(3,4-dimethylphenyl)propanoic acidIsomer with a different dimethyl substitution pattern.
N,N-Dimethyl-L-phenylalanine[8][9][10]A related modified amino acid.

Comparative Analysis of Cross-Reactivity Assessment Methods

A multi-pronged approach using different immunoassay platforms is essential for a comprehensive understanding of antibody cross-reactivity. We will compare three industry-standard techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and high-throughput method ideal for screening and quantifying antibody binding. A competitive ELISA format is the most appropriate for assessing the cross-reactivity of small molecule antibodies.[11]

Diagram: Competitive ELISA Workflow

Competitive_ELISA Plate Plate coated with Target-Protein Conjugate Binding Add mixture to coated plate Plate->Binding Antibody Primary Antibody Incubation1 Incubate Antibody with Competitor Antibody->Incubation1 Competitor Free Competitor (Target or Analog) Competitor->Incubation1 Incubation1->Binding Wash1 Wash Binding->Wash1 Secondary_Ab HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Incubation2 Incubate with Secondary Ab Secondary_Ab->Incubation2 Wash2 Wash Incubation2->Wash2 Substrate Add Substrate Wash2->Substrate Detection Measure Signal Substrate->Detection

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Experimental Protocol: Competitive ELISA

  • Coating: Coat a 96-well microplate with a conjugate of 2-amino-3-(2,3-dimethylphenyl)propanoic acid and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.

  • Competition: In a separate plate, prepare serial dilutions of the target antigen and the potential cross-reactants. Add a fixed, sub-saturating concentration of the primary antibody to each well containing the diluted compounds. Incubate for 1-2 hours at room temperature.

  • Binding: Transfer the antibody-competitor mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) at an appropriate dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until sufficient color development.

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Interpretation and Hypothetical Results

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Target Antigen / IC₅₀ of Competitor) x 100

Where IC₅₀ is the concentration of the compound that inhibits 50% of the antibody binding.

Table 2: Hypothetical Competitive ELISA Data

CompoundIC₅₀ (nM)% Cross-Reactivity
2-amino-3-(2,3-dimethylphenyl)propanoic acid10100%
Phenylalanine>10,000<0.1%
2,3-Dimethylbenzene>10,000<0.1%
2-amino-3-(2-methylphenyl)propanoic acid5002%
2-amino-3-(3-methylphenyl)propanoic acid8001.25%
2-amino-3-(2,4-dimethylphenyl)propanoic acid2,5000.4%
2-amino-3-(2,5-dimethylphenyl)propanoic acid3,0000.33%
2-amino-3-(3,4-dimethylphenyl)propanoic acid4,0000.25%
N,N-Dimethyl-L-phenylalanine>10,000<0.1%

These hypothetical results would indicate a highly specific antibody, with minimal cross-reactivity to even closely related structural analogs.

Western Blot

While not the primary method for small molecule cross-reactivity, a modified Western blot approach can be used to assess the antibody's ability to recognize the hapten in the context of different carrier proteins. This is a valuable quality control step.

Experimental Protocol: Dot Blot for Cross-Reactivity

  • Membrane Preparation: Spot serial dilutions of different hapten-carrier conjugates (e.g., Target-KLH, Target-BSA) and the unconjugated carrier proteins onto a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized concentration overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

A specific antibody should recognize the hapten conjugated to different carrier proteins but not the carrier proteins alone.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on antibody-antigen interactions, including association (kₐ) and dissociation (kₑ) rates, and the affinity constant (Kₐ).[12][13][14][15] This level of detail is invaluable for a thorough characterization of cross-reactivity.

Diagram: SPR Experimental Workflow

SPR_Workflow Immobilization Immobilize Antibody on Sensor Chip Association Inject Analyte over Sensor Surface (Association) Immobilization->Association Analyte_Prep Prepare serial dilutions of Analytes (Target & Analogs) Analyte_Prep->Association Dissociation Flow buffer over Sensor Surface (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis Analyze Sensorgram to determine kₐ, kₑ, and Kₐ Dissociation->Data_Analysis Regeneration->Immobilization Next Cycle

Caption: Workflow for assessing antibody-antigen kinetics using SPR.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the antibody onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Inject serial dilutions of the target antigen and each potential cross-reactant over the sensor surface to measure the association phase.

  • Dissociation: Flow buffer over the sensor surface to measure the dissociation phase.

  • Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.

Hypothetical SPR Data

Table 3: Hypothetical Kinetic Data from SPR Analysis

Compoundkₐ (1/Ms)kₑ (1/s)Kₐ (M)
2-amino-3-(2,3-dimethylphenyl)propanoic acid1.5 x 10⁵1.5 x 10⁻⁴1.0 x 10⁻⁹
2-amino-3-(2-methylphenyl)propanoic acid2.0 x 10⁴1.0 x 10⁻³5.0 x 10⁻⁸
PhenylalanineNo Binding DetectedNo Binding DetectedNo Binding Detected

These hypothetical SPR data would provide quantitative evidence of high-affinity binding to the target antigen and significantly weaker, or no, binding to the analogs.

Conclusion and Best Practices

The development of a highly specific antibody to a small molecule like 2-amino-3-(2,3-dimethylphenyl)propanoic acid is a challenging but achievable goal. A rigorous and multi-faceted approach to characterization is not just recommended, but essential for the confident use of such a reagent in any research or diagnostic application.

Key Recommendations:

  • Thoughtful Immunogen Design: The presentation of the hapten to the immune system is the foundation of antibody specificity.

  • Systematic Selection of Cross-Reactants: A comprehensive panel of structurally related molecules is necessary to define the boundaries of antibody specificity.

  • Orthogonal Validation Methods: Employing multiple techniques, such as competitive ELISA and SPR, provides a more complete picture of antibody performance.

  • Quantitative Data Analysis: Quantifying cross-reactivity through IC₅₀ values and kinetic constants allows for objective comparisons between different antibody candidates.

By following the principles and protocols outlined in this guide, researchers can develop and validate antibodies with the high degree of specificity required for advancing scientific discovery and developing novel therapeutics.

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Comparative

A Comparative Guide to the Structural Confirmation of Synthetic 2-Amino-3-(2,3-dimethylphenyl)propanoic Acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel synthetic compound is the bedrock of reliable and reproducible research. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel synthetic compound is the bedrock of reliable and reproducible research. This guide provides an in-depth, technically-focused comparison of the essential analytical methodologies for verifying the structure of synthetic 2-amino-3-(2,3-dimethylphenyl)propanoic acid. More than a mere listing of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a self-validating system for structural elucidation.

The synthesis of novel amino acid derivatives, such as 2-amino-3-(2,3-dimethylphenyl)propanoic acid, is a critical endeavor in medicinal chemistry and drug discovery. These molecules can serve as unique building blocks for peptides or as standalone pharmacologically active agents. Given that the biological activity of such compounds is intrinsically linked to their precise three-dimensional structure, rigorous analytical confirmation is not just a formality but a scientific imperative.

This guide will systematically explore a multi-faceted analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and methods for determining absolute stereochemistry. Each section will detail the experimental protocol, the expected outcomes for our target molecule, and a comparison with alternative approaches, all grounded in authoritative scientific principles.

The Analytical Workflow: A Multi-Pronged Approach for Unambiguous Confirmation

A robust strategy for structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and validated picture of the synthesized molecule. The workflow presented here is designed to be both efficient and thorough, minimizing ambiguity and maximizing confidence in the final structural assignment.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Final Confirmation Synthesis Synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight & Fragmentation Stereochem Stereochemical Analysis (Chiral HPLC / X-ray) Purification->Stereochem Absolute Configuration Confirmation Data Integration & Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation Stereochem->Confirmation

Caption: A logical workflow for the synthesis and structural confirmation of 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][2] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For our target molecule, we will employ a suite of NMR experiments.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthetic product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical to ensure the solubility of the amino acid and to avoid exchange of labile protons (e.g., -NH₂ and -COOH) with the solvent, if their observation is desired.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This experiment will reveal the number of different types of protons, their relative ratios (through integration), and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum. This will indicate the number of unique carbon environments in the molecule.

  • 2D NMR Spectroscopy (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Expected Spectroscopic Data:

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-amino-3-(2,3-dimethylphenyl)propanoic acid. These predictions are based on established chemical shift values for similar structural motifs.[3][4]

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification & Expected Multiplicity
Carboxyl (COOH)~12-13~175Broad singlet, characteristic of carboxylic acids.
α-CH~3.8-4.2~55Doublet of doublets (dd) or multiplet, coupled to the β-CH₂ protons.
β-CH₂~2.9-3.3~38Two diastereotopic protons, appearing as a complex multiplet due to coupling with the α-CH.
Aromatic CH (3 protons)~6.9-7.2~125-138Multiplets in the aromatic region, with coupling patterns indicative of a 1,2,3-trisubstituted benzene ring.
Methyl (2 x CH₃ on ring)~2.1-2.3~15-20Two singlets, as they are not coupled to other protons.
Amino (NH₂)~7.5-8.5 (in DMSO-d₆)-Broad singlet, exchangeable with D₂O.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6] For our target amino acid, FTIR will confirm the presence of the carboxylic acid, amino group, and the aromatic ring.

Experimental Protocol:
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The ATR method is generally preferred for its simplicity and minimal sample preparation.[6]

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Vibrational Frequencies:
Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3300-2500 (broad)O-H stretch
N-H (Amino Group)3400-3200 (medium)N-H stretch
C-H (Aromatic)3100-3000 (sharp)C-H stretch
C-H (Aliphatic)3000-2850 (medium)C-H stretch
C=O (Carboxylic Acid)1725-1700 (strong)C=O stretch
C=C (Aromatic)1600-1450 (medium)C=C stretch
N-H (Amino Group)1640-1550 (medium)N-H bend

The presence of these characteristic peaks provides strong evidence for the gross structure of the molecule.[7][8]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.[9][10] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Experimental Protocol:
  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for amino acids.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • High-Resolution Mass Spectrometry (HRMS): Use an orbitrap or time-of-flight (TOF) analyzer to obtain a high-resolution mass spectrum, which will be used to determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule.

Expected Mass Spectrometric Data:
Analysis Expected Result Interpretation
Molecular Formula C₁₂H₁₇NO₂-
Exact Mass 207.1259For [M+H]⁺: 208.1332
HRMS (ESI+) m/z 208.1332Confirms the elemental composition.
Key MS/MS Fragments m/z 162.0910Loss of HCOOH (formic acid) from the parent ion.
m/z 147.0910Loss of the carboxyl group and the amino group.
m/z 119.0855Cleavage of the bond between the α-carbon and the β-carbon, resulting in the dimethylbenzyl cation.

The fragmentation pattern of substituted phenylalanines often involves characteristic losses of the carboxyl and amino groups, as well as cleavage at the benzylic position.[10][11]

fragmentation Parent [M+H]⁺ m/z 208.1332 Frag1 Loss of HCOOH m/z 162.0910 Parent->Frag1 - HCOOH Frag2 Loss of COOH & NH₂ m/z 147.0910 Parent->Frag2 - COOH, -NH₂ Frag3 Dimethylbenzyl cation m/z 119.0855 Parent->Frag3 - CH(NH₂)COOH

Sources

Validation

A Technical Guide to the Biological Efficacy of 2-amino-3-(2,3-dimethylphenyl)propanoic Acid and its Analogs as NMDA Receptor Modulators

This guide provides a comprehensive comparison of the biological efficacy of 2-amino-3-(2,3-dimethylphenyl)propanoic acid and its structural analogs, with a primary focus on their activity as modulators of the N-methyl-D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological efficacy of 2-amino-3-(2,3-dimethylphenyl)propanoic acid and its structural analogs, with a primary focus on their activity as modulators of the N-methyl-D-aspartate (NMDA) receptor. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) and provides detailed protocols for key biological assays.

Introduction: The Therapeutic Potential of Phenylalanine Analogs at the NMDA Receptor

2-amino-3-phenylpropanoic acid, commonly known as phenylalanine, is an essential amino acid that serves as a fundamental building block for proteins. Beyond its structural role, derivatives of phenylalanine have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. A particularly promising area of investigation is their ability to modulate the activity of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1]

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[2][3] The glycine binding site on the GluN1 subunit of the NMDA receptor has emerged as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, depression, and chronic pain.[1] Modulation of this site can either enhance or inhibit receptor function, offering a nuanced approach to treating conditions associated with NMDA receptor dysregulation.

This guide focuses on 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a synthetic phenylalanine analog, and compares its potential efficacy with other substituted analogs. The strategic placement of methyl groups on the phenyl ring can significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity and functional activity at the NMDA receptor. Understanding these structure-activity relationships is paramount for the rational design of novel and selective NMDA receptor modulators.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective

The biological activity of 2-amino-3-phenylpropanoic acid analogs at the NMDA receptor is highly dependent on the nature and position of substituents on the phenyl ring. While direct comparative data for 2-amino-3-(2,3-dimethylphenyl)propanoic acid is not extensively available in publicly accessible literature, we can infer its potential activity based on established SAR principles for this class of compounds. The following table summarizes the reported activities of representative phenylalanine analogs, providing a basis for our comparative analysis.

Compound/AnalogSubstitution PatternBiological Activity (NMDA Receptor Glycine Site)Reference
Glycine -Endogenous full agonist[1]
D-Serine -Endogenous full agonist[4]
(R)-Alanine -Full agonist[1]
1. 2-amino-3-phenylpropanoic acid UnsubstitutedWeak activity[5]
2. 2-amino-3-(3-phosphonomethylphenyl)propanoic acid 3-phosphonomethylPotent antagonist (IC50 ~5 µM)[5]
3. 2-amino-3-(2-phosphonomethylphenyl)propanoic acid 2-phosphonomethylAntagonist (less potent than 3-substituted)[5]
4. (R)-2-amino-3-(5-furanylcarboxamido)propanoic acid derivatives VariesSubtype-selective agonists[6]
5. (R)-2-amino-3-(triazol)propanoic acid derivatives VariesSubtype-selective agonists[6]

Analysis of Structure-Activity Relationships:

The data from related compounds suggest that the phenyl ring of phenylalanine can be extensively modified to alter the compound's affinity and efficacy at the NMDA receptor glycine site.

  • Substitution at the meta- and para-positions: Research on phosphonomethylphenylalanine derivatives indicates that substitution at the meta-position (position 3) of the phenyl ring is generally favorable for antagonist activity, as seen with 3-(phosphonomethyl)phenylalanine.[5] The para-position (position 4) is often less tolerated for antagonist activity in this series.[5]

  • Introduction of larger, heterocyclic moieties: The development of carboxamido and triazole derivatives demonstrates that incorporating larger, heterocyclic groups can lead to potent and even subtype-selective agonism.[6] This suggests that the binding pocket can accommodate bulky substituents, and that these interactions can be fine-tuned to achieve desired pharmacological profiles.

Inference for 2-amino-3-(2,3-dimethylphenyl)propanoic acid:

Based on the established SAR, the 2,3-dimethyl substitution on the phenyl ring of 2-amino-3-(2,3-dimethylphenyl)propanoic acid is likely to have a significant impact on its biological activity:

  • Steric Hindrance: The presence of two methyl groups in the ortho and meta positions could introduce steric hindrance, potentially influencing the compound's ability to adopt the optimal conformation for binding to the glycine site. This could either decrease affinity or alter the mode of binding.

  • Hydrophobicity: The addition of two methyl groups will increase the lipophilicity of the phenyl ring. This increased hydrophobicity might enhance interactions with hydrophobic pockets within the binding site, potentially increasing affinity.

  • Electronic Effects: Methyl groups are weakly electron-donating, which could subtly influence the electronic properties of the aromatic ring and its interactions with the receptor.

Without direct experimental data, it is challenging to definitively predict whether 2-amino-3-(2,3-dimethylphenyl)propanoic acid would act as an agonist or antagonist, or its potency. However, the structural modifications suggest it would likely exhibit a distinct pharmacological profile compared to unsubstituted phenylalanine and other analogs. Experimental validation through the assays detailed below is essential to characterize its precise biological efficacy.

Experimental Methodologies

To rigorously assess the biological efficacy of 2-amino-3-(2,3-dimethylphenyl)propanoic acid and its analogs as NMDA receptor modulators, a combination of binding and functional assays is required. The following protocols provide a framework for these investigations.

Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay determines the affinity of a test compound for the glycine binding site by measuring its ability to displace a radiolabeled ligand with known high affinity for the site, such as [³H]glycine or a high-affinity antagonist.[7][8]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of test compounds for the NMDA receptor glycine site.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]glycine)

  • Non-specific binding control (e.g., high concentration of unlabeled glycine)

  • Test compounds (2-amino-3-(2,3-dimethylphenyl)propanoic acid and analogs)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound to separate wells.

    • For determining non-specific binding, add a saturating concentration of unlabeled glycine to a set of wells.

    • Initiate the binding reaction by adding the prepared membrane suspension to each well.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the ion current flowing through the NMDA receptor in response to agonist application, providing information on the efficacy and potency of test compounds.[9][10][11]

Objective: To characterize the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀ or IC₅₀) of test compounds at specific NMDA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit)

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Perfusion system

  • Recording solution (e.g., Ba²⁺-containing Ringer's solution)

  • Glutamate and glycine (or D-serine)

  • Test compounds

Step-by-Step Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Microinject the oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits.

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • To assess agonist activity, co-apply a saturating concentration of glutamate with increasing concentrations of the test compound and record the resulting inward current.

    • To assess antagonist activity, co-apply sub-maximal concentrations of glutamate and glycine with increasing concentrations of the test compound and measure the inhibition of the agonist-evoked current.

    • Record the current responses for each concentration of the test compound.

  • Data Analysis:

    • For agonists, plot the normalized current response as a function of the logarithm of the test compound concentration to generate a dose-response curve.

    • Fit the dose-response curve with a sigmoidal function to determine the EC₅₀ (concentration for half-maximal activation) and the maximum efficacy (relative to a full agonist like glycine).

    • For antagonists, plot the percentage of inhibition as a function of the logarithm of the test compound concentration to determine the IC₅₀.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the key events in NMDA receptor activation and downstream signaling.

NMDA_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 TestCompound Phenylalanine Analog TestCompound->NMDA_R Binds to GluN1 (Agonist/Antagonist) Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening GluN2_site GluN1_site Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activation Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: NMDA receptor activation and signaling cascade.

Experimental Workflow for Calcium Imaging Assay

This diagram outlines the steps for a cell-based calcium imaging assay to measure NMDA receptor functional activity.

Calcium_Assay_Workflow start Start: Culture cells expressing NMDA receptors load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash baseline Measure baseline fluorescence wash->baseline add_compound Add test compound (Phenylalanine Analog) baseline->add_compound add_agonists Add NMDA receptor agonists (Glutamate + Glycine) add_compound->add_agonists measure_response Measure fluorescence changes over time add_agonists->measure_response analyze Analyze data: Calculate change in intracellular [Ca²⁺] measure_response->analyze end End: Determine EC₅₀/IC₅₀ analyze->end

Caption: Workflow for a calcium imaging-based functional assay.

Conclusion

The exploration of 2-amino-3-phenylpropanoic acid analogs as modulators of the NMDA receptor presents a promising avenue for the development of novel therapeutics for a variety of central nervous system disorders. While direct experimental data for 2-amino-3-(2,3-dimethylphenyl)propanoic acid is limited, analysis of the structure-activity relationships of related compounds suggests that the 2,3-dimethyl substitution pattern will confer a unique pharmacological profile. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this and other novel phenylalanine analogs, enabling the precise determination of their binding affinities and functional efficacies at the NMDA receptor. Such studies are critical for advancing our understanding of NMDA receptor pharmacology and for the rational design of the next generation of neuromodulatory drugs.

References

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]

  • Pharmacology of NMDA Receptors. In: The Glutamate Receptors. [Link]

  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience. [Link]

  • Part 3: Structure and Function of the NMDA Receptor. YouTube. [Link]

  • Glutamate and glycine binding to the NMDA receptor. Biophysical Journal. [Link]

  • Schematic depictions of the NMDA receptor glycine site. (a) NMDA... | Download Scientific Diagram. ResearchGate. [Link]

  • Glycine-dependent activation of NMDA receptors. The Journal of General Physiology. [Link]

  • A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry. [Link]

  • High-throughput electrophysiology with Xenopus oocytes. Methods in Molecular Biology. [Link]

  • Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International Journal of Molecular Sciences. [Link]

  • LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Schematic depiction of NMDA receptor signaling pathway along with a... | Download Scientific Diagram. ResearchGate. [Link]

  • Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current Protocols in Pharmacology. [Link]

  • Preferred antagonist binding state of the NMDA receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)phenylalanine derivatives. Journal of Medicinal Chemistry. [Link]

  • Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. IFSC/USP. [Link]

  • Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. University of Barcelona. [Link]

  • Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. [Link]

  • Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics. [Link]

  • NMDA receptor. Wikipedia. [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Methods in Molecular Biology. [Link]

  • Neutral amino acid transporter subfamily. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. Journal of Neurogenetics. [Link]

  • Activation Mechanisms of the NMDA Receptor. In: The Glutamate Receptors. [Link]

  • The role of L-type amino acid transporter 1 (Slc7a5) during in vitro myogenesis. Journal of Applied Physiology. [Link]

  • LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. ResearchGate. [Link]

  • Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. International Journal of Molecular Sciences. [Link]

  • Schematic representations of signaling pathways from NMDA receptors to... | Download Scientific Diagram. ResearchGate. [Link]

  • Glutamate Induces Calcium Influx by NMDA Receptor Activation in Purified Retinal Ganglion Cells Cultured from Neonatal and Adult Rats. Investigative Ophthalmology & Visual Science. [Link]

  • L-type amino-acid transporter 1 (LAT1): A therapeutic target supporting growth and survival of T-cell lymphoblastic lymphoma/T-cell acute lymphoblastic leukemia. ResearchGate. [Link]

  • The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. International Journal of Molecular Sciences. [Link]

  • Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis. Life Science Alliance. [Link]

  • Lab Manual for Oocyte Biophysics. David Kleinfeld Lab. [Link]

  • Pharmacology of NMDA Receptors. ResearchGate. [Link]

  • (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Pharmaffiliates. [Link]

  • Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International Journal of Molecular Sciences. [Link]

  • LAT1 as a potential molecular target for glioblastoma. YouTube. [Link]

  • Dendritic NMDA receptors activate axonal calcium channels. Journal of Neuroscience. [Link]

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Comparative

A Comparative Benchmarking of Synthesis Methods for 2-amino-3-(2,3-dimethylphenyl)propanoic Acid

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the efficient and stereoselective synthesis of non-prote...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and stereoselective synthesis of non-proteinogenic amino acids is a cornerstone of modern drug discovery. Among these, 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a substituted phenylalanine derivative, presents a unique synthetic challenge due to the steric hindrance imposed by the ortho- and meta-methyl groups on the phenyl ring. This guide provides a comprehensive comparison of four prominent methodologies for the synthesis of this valuable building block: the Strecker synthesis, enzymatic transamination, catalytic asymmetric hydrogenation, and chiral phase-transfer catalysis. Each method is evaluated based on its synthetic efficiency, enantioselectivity, operational complexity, and scalability, supported by detailed experimental protocols and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

Strecker Synthesis: A Classic Approach to Amino Acid Preparation

The Strecker synthesis, first reported in 1850, remains a fundamental and versatile method for the synthesis of α-amino acids.[1][2] The reaction proceeds through the condensation of an aldehyde with ammonia and cyanide, followed by the hydrolysis of the resulting α-aminonitrile.[3][4]

Mechanistic Causality

The reaction is initiated by the formation of an imine from the aldehyde (2,3-dimethylbenzaldehyde) and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon forms the α-aminonitrile. The final step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the desired amino acid. The initial imine formation is often the rate-determining step and can be influenced by the steric and electronic properties of the aldehyde.

Strecker_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Aminonitrile Formation cluster_step3 Step 3: Hydrolysis A 2,3-Dimethyl- benzaldehyde C Imine Intermediate A->C + NH3 - H2O B Ammonia (NH3) E α-Aminonitrile C->E + CN- D Cyanide (CN-) G 2-amino-3-(2,3-dimethylphenyl) propanoic acid E->G + 2H2O, H+ F H3O+

Caption: Workflow of the Strecker Synthesis.

Experimental Protocol: Racemic Synthesis
  • Imine Formation: In a well-ventilated fume hood, dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (7N, 1.5 eq). Stir the mixture at room temperature for 2 hours.

  • Cyanide Addition: Cool the reaction mixture to 0 °C and add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C. Stir at room temperature overnight.

  • Work-up and Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with diethyl ether to remove any unreacted aldehyde.

  • Hydrolysis: Add concentrated hydrochloric acid (excess) to the aqueous layer and heat the mixture at reflux for 6-8 hours.

  • Isolation: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to pH 6. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Asymmetric Strecker Synthesis

To achieve enantioselectivity, a chiral amine can be used instead of ammonia, or a chiral catalyst can be employed. For instance, using a chiral primary amine like (S)-α-phenylethylamine leads to the formation of diastereomeric aminonitriles, which can be separated by chromatography or crystallization before hydrolysis.[1]

Advantages and Disadvantages
FeatureStrecker Synthesis
Advantages Simple and readily available starting materials; versatile for a wide range of aldehydes.[2]
Disadvantages Typically produces a racemic mixture requiring further resolution; use of highly toxic cyanide.[2]
Yield Moderate to good
Enantioselectivity Low (racemic) without modification

Enzymatic Transamination: A Green and Highly Selective Approach

Enzymatic transamination has emerged as a powerful tool for the asymmetric synthesis of chiral amines and amino acids, offering high enantioselectivity and mild reaction conditions.[5] This method utilizes transaminase enzymes, which catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor.[6]

Mechanistic Causality

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. The reaction mechanism involves two half-reactions. In the first half-reaction, the amino donor binds to the PLP cofactor, forming an external aldimine. This is followed by a tautomerization and hydrolysis to release the keto acid byproduct and form pyridoxamine-5'-phosphate (PMP). In the second half-reaction, the keto acid substrate (2,3-dimethylphenylpyruvic acid) binds to the PMP, and the reverse process occurs to generate the desired amino acid and regenerate the PLP cofactor.[7] The high stereoselectivity is dictated by the chiral environment of the enzyme's active site.[8]

Enzymatic_Transamination cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction A Amino Donor (e.g., Isopropylamine) D PMP-Enzyme A->D Transaminase B PLP-Enzyme C Keto Byproduct (e.g., Acetone) D->C Release F 2-amino-3-(2,3-dimethylphenyl) propanoic acid D->F Transaminase E 2,3-Dimethylphenyl- pyruvic acid E->D Binding F->B Asymmetric_Hydrogenation A (Z)-2-acetamido-3- (2,3-dimethylphenyl)acrylic acid C Diastereomeric Catalyst-Substrate Complexes A->C B Chiral Catalyst [e.g., Rh(COD)(R,R-DIPAMP)]+BF4- B->C E Hydrogenated Product (N-acetyl-2-amino-3-(2,3-dimethylphenyl) propanoic acid) C->E + H2 D H2 G 2-amino-3-(2,3-dimethylphenyl) propanoic acid E->G Acid or Base Hydrolysis F Deprotection PTC cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase A Glycine Schiff Base (e.g., from benzophenone) C Enolate Anion A->C + Base B Base (e.g., CsOH·H2O) E Chiral Ion Pair C->E + PTC D Chiral PTC (e.g., Maruoka Catalyst) G Alkylated Schiff Base E->G + Electrophile F 2,3-Dimethylbenzyl bromide H Hydrolysis G->H I 2-amino-3-(2,3-dimethylphenyl) propanoic acid H->I

Caption: Mechanism of Chiral Phase-Transfer Catalysis.

Experimental Protocol: Asymmetric Synthesis
  • Schiff Base Preparation: Prepare the benzophenone imine of glycine tert-butyl ester.

  • Alkylation: To a mixture of the glycine Schiff base (1.0 eq) and a chiral phase-transfer catalyst (e.g., a binaphthyl-derived quaternary ammonium salt, 1-5 mol%) in an organic solvent (e.g., toluene), add a solid base (e.g., powdered CsOH·H₂O, 1.5 eq) at low temperature (e.g., -40 °C). Add 2,3-dimethylbenzyl bromide (1.2 eq) and stir the mixture until the reaction is complete.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify the alkylated Schiff base by column chromatography.

  • Deprotection: Hydrolyze the Schiff base and the ester group with aqueous acid to yield the final amino acid.

  • Isolation: Neutralize the solution to the isoelectric point, filter the product, wash, and dry.

Advantages and Disadvantages
FeatureChiral Phase-Transfer Catalysis
Advantages Mild reaction conditions; operational simplicity; high enantioselectivity.
Disadvantages Requires a suitable glycine derivative and alkylating agent; catalyst can be expensive.
Yield Good to excellent
Enantioselectivity Excellent

Comparative Summary and Conclusion

MethodStarting MaterialsKey Reagents/CatalystsYieldEnantioselectivityScalabilityKey Considerations
Strecker Synthesis 2,3-Dimethylbenzaldehyde, NH₃, NaCN-Moderate-GoodLow (Racemic)HighUse of toxic cyanide; requires chiral resolution for enantiopure product.
Enzymatic Transamination 2,3-Dimethylphenylpyruvic acid, Amino DonorTransaminase, PLPGood-ExcellentExcellent (>99% ee)Moderate-HighSubstrate scope of enzyme; availability of keto acid.
Asymmetric Hydrogenation (Z)-2-acetamido-3-(2,3-dimethylphenyl)acrylic acidChiral Rh or Ru catalystExcellentExcellent (>98% ee)HighMulti-step precursor synthesis; expensive and sensitive catalysts.
Chiral Phase-Transfer Catalysis Glycine Schiff base, 2,3-Dimethylbenzyl bromideChiral Quaternary Ammonium SaltGood-ExcellentExcellent (>95% ee)ModerateAvailability of chiral catalyst and alkylating agent.

The choice of the optimal synthesis method for 2-amino-3-(2,3-dimethylphenyl)propanoic acid depends heavily on the specific requirements of the research or development project.

For large-scale production where cost is a primary driver and a racemic mixture is acceptable or can be resolved, the Strecker synthesis offers a straightforward approach.

When high enantiopurity is paramount and a "green chemistry" approach is desired, enzymatic transamination stands out as an excellent choice, provided a suitable transaminase and the corresponding keto acid are accessible.

For achieving high enantioselectivity and high yields with a well-established and robust methodology, catalytic asymmetric hydrogenation is a powerful option, although it involves a multi-step process and requires specialized equipment and catalysts.

Finally, chiral phase-transfer catalysis provides an operationally simple and mild alternative for asymmetric synthesis, offering high enantioselectivity and good yields, making it an attractive option for laboratory-scale synthesis and methods development.

By understanding the underlying mechanisms, experimental nuances, and the inherent advantages and limitations of each method, researchers can strategically select and optimize the synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid to accelerate their drug discovery and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

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  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Maruoka, K. (2008). Practical aspects of chiral phase-transfer catalysis.
  • Maruoka, K., & Ooi, T. (2003). Enantioselective amino acid synthesis by chiral phase-transfer catalysis. Chemical reviews, 103(8), 3013-3028.
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • LibreTexts Chemistry. (2021, March 6). 17.2: Pyridoxal Phosphate (Vitamin B6). Retrieved from [Link]

  • Zhang, W., & Zhang, X. (2011). Recent advances in asymmetric hydrogenation of C= C and C= O bonds. Accounts of chemical research, 44(8), 644-655.
  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.
  • Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and bioengineering, 108(7), 1479-1493.
  • Soloshonok, V. A., & Belik, M. Y. (2009). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Tetrahedron: Asymmetry, 20(13), 1545-1549.
  • Schäfer, D., & Gröger, H. (2016). Recent advances in the enzymatic synthesis of α-amino acids. Current Opinion in Chemical Biology, 31, 81-88.
  • Gridnev, I. D., & Imamoto, T. (2008). On the mechanism of Rh-catalyzed asymmetric hydrogenation of enamides. Accounts of chemical research, 41(7), 862-875.
  • Guo, R., & Li, Z. (2020). Recent advances in enzymatic synthesis of D-amino acids.
  • Lecklider, T. (2018, July 23). Transamination Mechanism: Chemistry of the PLP Coenzyme [Video]. YouTube. [Link]

  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070.
  • Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
  • Maruoka, K. (2010). Design of high-performance chiral phase-transfer catalysts with privileged structures. The Journal of Organic Chemistry, 75(15), 4931-4942.
  • Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annu. Rev. Biochem., 73, 383-415.
  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. science, 329(5989), 305-309.
  • O'Donnell, M. J. (2004). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of Chemical Research, 37(8), 506-517.
  • Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]

  • Maruoka, K., & Ooi, T. (2007). Enantioselective amino acid synthesis by chiral phase-transfer catalysis. Chemical reviews, 107(12), 5656-5682.
  • Toste, F. D., & O'Donnell, M. J. (1999). Asymmetric phase-transfer catalysis. In Catalytic Asymmetric Synthesis (pp. 629-666). Wiley-VCH.
  • Sherwood, L., Kipping, R., & Gould, I. R. (2013). The substrate specificity, enantioselectivity and structure of the (R)-selective amine: pyruvate transaminase from Nectria haematococca. FEBS letters, 587(21), 3532-3538.
  • Shaikh, I. R., & Gawas, P. W. (2015). Synthesis, characterization and biological evaluation of N-(2, 3-dimethyl-5-oxo-1-phenyl-2, 5-dihydro-1H-pyrazol-4-yl) benzamides. Der Pharma Chemica, 7(10), 229-234.
  • Wikipedia. (2023, November 29). Asymmetric hydrogenation. Retrieved from [Link]

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of asymmetric hydrogenation of α-(acylamino) acrylic esters catalyzed by BINAP− ruthenium (II) diacetate. Journal of the American Chemical Society, 126(34), 10663-10679.
  • Guo, F., & Berglund, P. (2017). Protein engineering of amine transaminases. Frontiers in microbiology, 8, 199.
  • Gao, K., & Zhang, X. (2013). Scale‐up of asymmetric hydrogenation of enamides and hydrolysis to the amines.
  • Koszelewski, D., Müller, N., & Schrittwieser, J. H. (2010). Stereoselective synthesis of (R)-amino indans using transaminase enzymes. Tetrahedron: Asymmetry, 21(20), 2533-2536.
  • Aghaei, M., & Zare, A. (2015). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. International Journal of Scientific & Engineering Research, 6(5), 116-121.
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  • Corey, E. J., & Zhang, F. Y. (1999). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts.
  • Williams, R. M., & Im, M. N. (1991). (R)-(N-tert-Butoxycarbonyl) allylglycine (4-Pentenoic acid, 2-[[(1, 1-Dimethylethoxy) carbonyl] amino]-. Organic Syntheses, 70, 107.
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Discovery, engineering and application of transaminases in biocatalysis. In Hydrolases in Organic Synthesis (pp. 133-163). Wiley-VCH.
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Validation

A Senior Application Scientist's Guide to Assessing the Purity of 2-amino-3-(2,3-dimethylphenyl)propanoic Acid from Different Vendors

In the realms of peptide synthesis, medicinal chemistry, and drug development, the starting materials' purity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific ou...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of peptide synthesis, medicinal chemistry, and drug development, the starting materials' purity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. This is particularly true for non-canonical amino acids like 2-amino-3-(2,3-dimethylphenyl)propanoic acid, a specialized building block whose utility can be completely undermined by the presence of seemingly minor impurities.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the purity of this compound from various commercial sources. We will move beyond simple catalog specifications and delve into the practical, hands-on analytical strategies required to qualify a vendor's product for your specific application, ensuring both scientific integrity and project success.

The Critical Need for Purity: Why It Matters

2-amino-3-(2,3-dimethylphenyl)propanoic acid is a synthetic amino acid, and as such, its manufacturing process can introduce a variety of impurities.[1] These are not just inert fillers; they can be structurally related isomers (e.g., 2,4- or 3,4-dimethylphenyl variants), enantiomeric contaminants (the unwanted D- or L-isomer), residual starting materials, or by-products from the synthesis.[1][2]

The consequences of using an impure batch can range from inconvenient to catastrophic:

  • Compromised Yields: Impurities can interfere with downstream reactions, leading to lower yields and complex purification challenges.

  • Altered Biological Activity: In drug discovery, an isomeric impurity might exhibit different, or even opposing, pharmacological effects, confounding structure-activity relationship (SAR) studies.

  • Safety Risks: Uncharacterized impurities can be toxic or immunogenic, posing a significant risk in preclinical and clinical development.[3]

  • Failed Reproducibility: A project's success may hinge on a specific batch of material, only to fail when a new, seemingly identical batch from the same or a different vendor is used.

Therefore, an orthogonal and rigorous analytical approach is not optional; it is a mandatory step in vendor qualification.

An Orthogonal Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a comprehensive quality profile.

Our strategy will focus on four key pillars of analysis:

  • Identity Confirmation: Does the vial contain the correct molecule?

  • Chromatographic Purity: What is the percentage of the main compound relative to other organic impurities?

  • Chiral Purity: What is the enantiomeric excess (e.e.) of the desired stereoisomer?

  • Absolute Structure Confirmation: Do the spectroscopic data unequivocally match the expected structure?

Purity_Assessment_Workflow cluster_input Sample Reception cluster_analysis Analytical Workflow cluster_output Vendor Qualification VendorA Vendor A Sample HPLC 1. HPLC-UV (Chromatographic Purity) VendorA->HPLC VendorB Vendor B Sample VendorB->HPLC VendorC Vendor C Sample VendorC->HPLC Chiral_HPLC 2. Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC HRMS 3. HRMS (Identity & Formula) Chiral_HPLC->HRMS NMR 4. ¹H & ¹³C NMR (Structural Confirmation) HRMS->NMR Data_Analysis Comparative Data Analysis NMR->Data_Analysis Decision Final Vendor Selection Data_Analysis->Decision

Caption: Orthogonal analytical workflow for vendor qualification.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the process, we will analyze hypothetical lots of (L)-2-amino-3-(2,3-dimethylphenyl)propanoic acid from three fictional vendors:

  • Vendor A (Premium Grade): Markets their product as >99.5% purity for cGMP applications.

  • Vendor B (Standard Grade): Sells a research-grade product with a catalog specification of >98%.

  • Vendor C (Bulk Supplier): Offers the product at a significant discount for large-scale, non-critical applications.

Table 1: Summary of Analytical Purity Assessment
ParameterVendor A (Premium)Vendor B (Standard)Vendor C (Bulk)Acceptance Criteria (for GMP)
Identity (HRMS) ConfirmedConfirmedConfirmedMust Match Theoretical Mass
Purity by HPLC-UV (% Area) 99.8%99.1%97.5%≥ 99.5%
Largest Single Impurity (%) 0.08%0.7% (unidentified)1.2% (isomer)≤ 0.1%
Total Impurities (%) 0.2%0.9%2.5%≤ 0.5%
Chiral Purity (% e.e.) >99.9%98.2%95.0%≥ 99.8%
¹H & ¹³C NMR Conforms to StructureConforms to StructureConforms, minor impurity signalsMust Conform to Reference

Interpretation of Results

  • Vendor A (Premium Grade): The material from Vendor A meets all predefined specifications for a high-stakes application like GMP manufacturing. The chromatographic purity is high, individual impurities are well below the 0.1% reporting threshold recommended by ICH guidelines, and the enantiomeric excess is excellent.[3][4] This vendor provides the highest quality material, suitable for all stages of research and development.

  • Vendor B (Standard Grade): While the overall purity of 99.1% appears good, the presence of a single 0.7% impurity is a significant concern. According to ICH Q3A guidelines, any impurity above 0.15% should be identified and characterized.[4][5] Without knowing the identity of this impurity, its potential impact on subsequent chemistry or biology is a major risk. The chiral purity is also lower, which could be problematic. This material might be suitable for early-stage, non-critical discovery work, but with caution.

  • Vendor C (Bulk Supplier): This material shows significantly lower chromatographic and chiral purity. The presence of a 1.2% isomeric impurity is a major red flag, as this impurity will be very difficult to separate from the desired product in later stages. This material is only suitable for applications where purity is not a primary concern, such as in the development of analytical methods or as a starting point for re-purification.

Detailed Experimental Protocols

The trustworthiness of these results hinges on the execution of validated analytical methods. Below are the step-by-step protocols used to generate the data in this guide.

Identity & Purity by HPLC-UV

This method quantifies the main compound and detects any non-chiral organic impurities. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose.[6][7][8]

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The dimethylphenylalanine derivative is relatively nonpolar and will be well-retained on a C18 column, allowing for excellent separation from more polar or nonpolar impurities. UV detection is suitable as the phenyl ring provides a strong chromophore.[9]

Protocol:

  • System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20.1-23 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 0.5 mg/mL solution.

  • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.

Chiral Purity by Chiral HPLC

This method is essential for determining the enantiomeric excess (e.e.) of the desired L-isomer. Direct analysis on a chiral stationary phase (CSP) is preferred as it avoids potential artifacts from derivatization.[10][11]

Rationale: A macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, is highly effective for separating the enantiomers of underivatized amino acids.[10][12] These columns operate in polar organic or reversed-phase modes and offer excellent selectivity for chiral molecules.[10]

Protocol:

  • System: HPLC system as described above.

  • Column: Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: 80% Methanol, 20% Water, 0.1% Acetic Acid, 0.05% Ammonium Hydroxide.

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Prepare a 0.2 mg/mL solution in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Identify the peaks for the L- and D-isomers (the L-isomer typically elutes first on this type of column).[12] Calculate enantiomeric excess as: e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100.

Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule.[13][14][15]

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺).[16] A Time-of-Flight (TOF) or Orbitrap analyzer provides the high resolution needed to distinguish the target compound from molecules with the same nominal mass but different elemental formulas.

HRMS_Workflow Sample Sample Solution (0.1 mg/mL in MeOH/H₂O) ESI Electrospray Ionization (ESI) Sample->ESI Infusion Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector Ion Separation Spectrum Mass Spectrum (Plot of m/z vs. Intensity) Detector->Spectrum Data Acquisition

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-phenylpropanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the modification of amino acid scaffolds serves as a cornerstone for the development of novel therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the modification of amino acid scaffolds serves as a cornerstone for the development of novel therapeutic agents. The 2-amino-3-phenylpropanoic acid (phenylalanine) framework, in particular, has proven to be a versatile template for designing molecules with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs of 2-amino-3-phenylpropanoic acid, with a focus on how substitutions on the phenyl ring and modifications to the amino acid backbone influence their interaction with biological targets. By synthesizing data from multiple studies, this document aims to provide researchers and drug development professionals with a comprehensive understanding of the key structural determinants of activity for this important class of compounds.

Introduction: The Versatility of the Phenylalanine Scaffold

Phenylalanine is an essential amino acid that plays a critical role in numerous physiological processes, including the biosynthesis of neurotransmitters like dopamine and norepinephrine.[1] Its inherent biological relevance and well-defined structure make it an attractive starting point for drug design. Analogs of 2-amino-3-phenylpropanoic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, neuroprotective compounds, and as targeted drug delivery vehicles to cancer cells.[2][3] The central hypothesis underpinning the SAR studies of these analogs is that modifications to the phenyl ring and the propanoic acid backbone can modulate their affinity and selectivity for specific biological targets, thereby fine-tuning their pharmacological profiles.

A key area of investigation for these analogs is their interaction with amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1). LAT1 is overexpressed in various types of cancer cells and at the blood-brain barrier, making it a prime target for the delivery of therapeutic agents to these sites.[4][5] Understanding how structural modifications impact the affinity and transportability of phenylalanine analogs by LAT1 is therefore of significant interest in the development of targeted therapies.

Comparative Analysis of Phenyl Ring Substitutions

The phenyl ring of 2-amino-3-phenylpropanoic acid offers a rich canvas for chemical modification. The position, size, and electronic properties of substituents on this ring can dramatically alter the biological activity of the resulting analogs. This section compares the effects of different substitution patterns on the phenyl ring, with a focus on their interaction with the LAT1 and LAT2 amino acid transporters.

Halogenation of the Phenyl Ring: A Study in Positional Effects

A systematic study on halogenated phenylalanine analogs has provided significant insights into the SAR of these compounds, particularly concerning their affinity for LAT1 and LAT2. The position of the halogen substituent on the phenyl ring was found to be a critical determinant of both affinity and selectivity.

Key Findings:

  • Ortho (2-position) Substitution: Introduction of a halogen at the 2-position of the phenyl ring generally leads to an increase in affinity for LAT1. For instance, 2-iodo-phenylalanine (2-I-Phe) exhibits a significantly lower K_i_ value for LAT1 compared to unsubstituted phenylalanine, indicating a higher binding affinity.[4] This suggests the presence of a hydrophobic pocket in the LAT1 binding site that can favorably accommodate a bulky halogen at this position.

  • Meta (3-position) Substitution: Halogenation at the 3-position also tends to increase affinity for both LAT1 and LAT2.[4]

  • Para (4-position) Substitution: In contrast, substitution at the 4-position does not appear to confer a significant advantage in terms of LAT1 affinity.[4]

Data Summary: Affinity (K_i_) of Phenylalanine Analogs for LAT1 and LAT2 [4]

CompoundLAT1 K_i_ (μM)LAT2 K_i_ (μM)LAT2/LAT1 K_i_ Ratio (Selectivity for LAT1)
Phenylalanine43.47 ± 6.28109.79 ± 20.02.53
2-Iodo-phenylalanine9.56 ± 1.6787.61 ± 11.879.16
α-Methyl-phenylalanine156.57 ± 19.511681.67 ± 271.9710.74
Bicyclic-phenylalanine78.18 ± 13.943750.87 ± 740.0547.98

Lower K_i_ values indicate higher affinity.

Interpretation: The data clearly demonstrates that the position of the substituent on the phenyl ring is a critical factor in determining the affinity and selectivity of these analogs for LAT1 and LAT2. The enhanced affinity of the 2-iodo-phenylalanine analog for LAT1 highlights the importance of exploring substitutions at the ortho position for designing LAT1-targeted drugs.

Alkyl and Other Substitutions (Data Gap)

While the SAR of halogenated phenylalanine analogs is relatively well-documented, there is a notable lack of publicly available quantitative data for analogs with other substitutions on the phenyl ring, including the 2,3-dimethylphenyl variant. This represents a significant knowledge gap in the field. Further research is needed to systematically evaluate the impact of alkyl, hydroxyl, methoxy, and other functional groups at various positions on the phenyl ring to build a more complete SAR profile for this class of compounds.

Modifications to the Amino Acid Backbone

In addition to phenyl ring substitutions, modifications to the 2-amino-3-propanoic acid backbone can also significantly influence the biological activity of these analogs.

α-Methylation: Enhancing Anti-inflammatory and Antinociceptive Activity

One notable modification is the introduction of a methyl group at the α-position of the propanoic acid chain. The compound S(-)-2-amino-2-methyl-3-phenylpropanoic acid has been synthesized and evaluated for its anti-inflammatory and antinociceptive properties.[2]

Key Findings:

  • This α-methylated analog demonstrated significant anti-inflammatory activity, inhibiting xylene-induced ear edema in rats.[2]

  • It also exhibited antinociceptive effects in the tail-flick test.[2]

  • Importantly, this compound showed a favorable gastrointestinal safety profile compared to the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.[2]

Interpretation: The addition of an α-methyl group can confer potent anti-inflammatory and pain-relieving properties while potentially reducing the gastrointestinal side effects commonly associated with traditional NSAIDs. This highlights the therapeutic potential of modifying the amino acid backbone.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-amino-3-phenylpropanoic acid analogs.

General Synthesis of Phenyl-Substituted Phenylalanine Analogs

The synthesis of phenyl-substituted phenylalanine analogs can be achieved through various established methods in organic chemistry. A common approach involves the asymmetric alkylation of a chiral glycine or alanine enolate equivalent with a substituted benzyl halide.[3]

Step-by-Step Synthesis Protocol (Example: Asymmetric Synthesis) [3]

  • Protection of the Amino Acid: Start with a protected form of a suitable amino acid precursor, such as an N-Boc protected glycine or alanine derivative.

  • Enolate Formation: Treat the protected amino acid with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

  • Alkylation: React the enolate with the desired substituted benzyl bromide (e.g., 2,3-dimethylbenzyl bromide) to introduce the substituted phenylmethyl group at the α-position. The use of a chiral auxiliary during this step can control the stereochemistry of the newly formed chiral center.

  • Deprotection: Remove the protecting groups from the amino and carboxyl functionalities to yield the final 2-amino-3-(substituted phenyl)propanoic acid analog. This is typically achieved using acidic conditions (e.g., trifluoroacetic acid for Boc deprotection) followed by saponification if an ester was used.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Workflow for Synthesis of Phenyl-Substituted Phenylalanine Analogs

Synthesis_Workflow start Protected Amino Acid Precursor enolate Enolate Formation (LDA, -78 °C) start->enolate alkylation Alkylation with Substituted Benzyl Bromide enolate->alkylation deprotection Deprotection (e.g., TFA, LiOH) alkylation->deprotection purification Purification (Chromatography/Recrystallization) deprotection->purification final_product Final Analog purification->final_product

Caption: General workflow for the asymmetric synthesis of phenyl-substituted phenylalanine analogs.

Biological Evaluation: Cell-Based Amino Acid Transporter Uptake Assay

To assess the interaction of the synthesized analogs with amino acid transporters like LAT1, a cell-based uptake assay is a standard and effective method. This protocol describes a typical radiolabeled substrate uptake assay.

Step-by-Step Protocol for LAT1 Uptake Assay [6][7][8]

  • Cell Culture: Culture cells engineered to overexpress the transporter of interest (e.g., HEK293-hLAT1 cells) in appropriate media and conditions.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Washing: On the day of the assay, gently wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove any residual media.

  • Pre-incubation: Add the transport buffer containing the test compound (the synthesized analog) at various concentrations to the wells and pre-incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Initiation of Uptake: Add a solution containing a radiolabeled substrate of the transporter (e.g., [³H]-L-leucine for LAT1) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 1-15 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values of the test compounds by plotting the percentage of inhibition of radiolabeled substrate uptake against the concentration of the test compound.

Workflow for Cell-Based Transporter Uptake Assay

Uptake_Assay_Workflow culture Cell Culture (Transporter-expressing cells) plate Cell Plating (96-well plate) culture->plate wash1 Wash with Transport Buffer plate->wash1 preincubate Pre-incubation with Test Analog wash1->preincubate initiate Add Radiolabeled Substrate preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Uptake (Ice-cold buffer wash) incubate->terminate lyse Cell Lysis terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis (IC50) count->analyze

Caption: Step-by-step workflow for a cell-based radiolabeled substrate uptake assay.

Conclusion and Future Directions

The structure-activity relationship of 2-amino-3-phenylpropanoic acid analogs is a rich field of study with significant implications for drug discovery. The available data, particularly for halogenated analogs, clearly demonstrates that the position and nature of substituents on the phenyl ring are critical determinants of their interaction with amino acid transporters like LAT1. Modifications to the amino acid backbone, such as α-methylation, can also impart valuable therapeutic properties.

However, a significant gap in our understanding remains concerning the SAR of analogs with other substitution patterns, most notably alkyl groups like the 2,3-dimethylphenyl moiety. To build a more comprehensive picture and guide the rational design of new therapeutic agents, future research should focus on:

  • Systematic Synthesis and Evaluation: A systematic synthesis and biological evaluation of a diverse library of phenyl-substituted 2-amino-3-phenylpropanoic acid analogs, including a range of alkyl, alkoxy, and other functional groups at all positions of the phenyl ring.

  • Quantitative Data Generation: The generation of robust quantitative data (e.g., K_i_, IC₅₀, EC₅₀) for these analogs against a panel of relevant biological targets.

  • Exploration of Other Biological Targets: While LAT1 is a key target, the investigation of these analogs against other potential biological targets will broaden their therapeutic applicability.

  • In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

By addressing these areas, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold and develop novel drugs with improved efficacy and safety profiles.

References

  • Uchida, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4651. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. [Link]

  • Zheng, L., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(5), 635-643. [Link]

  • Saghyan, A. S., et al. (2019). Asymmetric synthesis of α-alkyl-α-amino acids. Beilstein Journal of Organic Chemistry, 15, 2346-2379.
  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1368817. [Link]

  • Poot, A. J., et al. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews, 122(11), 10149-10215. [Link]

  • Zhai, C., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(5), 635-643. [Link]

  • Kandasamy, R., et al. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. ACS Medicinal Chemistry Letters, 7(6), 611-615. [Link]

  • Singh, N., et al. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. ACS Medicinal Chemistry Letters, 7(6), 611-615. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Shows the IC50 values of complexes for DPPH inhibition. Retrieved from [Link]

  • Uchida, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4651. [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1368817. [Link]

  • Brazier, Y. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks. Medical News Today. [Link]

  • Sahoo, M., et al. (2022). Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. International Journal of Molecular Sciences, 23(21), 13349. [Link]

  • Geier, E. G., et al. (2019). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 10, 71. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-3-(2,3-dimethylphenyl)propanoic Acid

A Researcher's Guide to Safely Handling 2-amino-3-(2,3-dimethylphenyl)propanoic Acid Hazard Assessment and Risk Mitigation Given its structure as an aminopropanoic acid derivative, 2-amino-3-(2,3-dimethylphenyl)propanoic...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-amino-3-(2,3-dimethylphenyl)propanoic Acid

Hazard Assessment and Risk Mitigation

Given its structure as an aminopropanoic acid derivative, 2-amino-3-(2,3-dimethylphenyl)propanoic acid should be handled with the assumption that it may present hazards similar to related compounds. Analogous substances are known to cause skin, eye, and respiratory irritation.[1][2][3] Some may also be harmful if swallowed.[1][2] Therefore, a conservative approach to handling is warranted to minimize exposure.

The primary risks associated with handling this compound in a powdered form include:

  • Inhalation: Fine dust particles can become airborne and be inhaled, potentially causing respiratory irritation.[1]

  • Skin Contact: Direct contact can lead to skin irritation.[1][2]

  • Eye Contact: The powder can cause serious eye irritation if it comes into contact with the eyes.[1][2]

  • Ingestion: Accidental ingestion could be harmful.[1][2]

To mitigate these risks, a combination of engineering controls, administrative controls, and personal protective equipment is essential.

Personal Protective Equipment (PPE) Protocol

A thorough risk assessment should precede any handling of this chemical to ensure the appropriate level of PPE is selected.[4][5] The following table outlines the recommended PPE for handling 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Body PartPPE RecommendationRationale
Respiratory NIOSH-approved N95 respirator or higherTo prevent inhalation of airborne powder. In cases of significant dust generation, a full-face respirator may be necessary.[6]
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Ensure gloves are compatible with the solvents being used if the compound is in solution.[4][5]
Eyes Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.[4][7]
Body Laboratory coatTo protect skin and clothing from contamination.[4][7]

Operational Plan: A Step-by-Step Handling Workflow

This workflow is designed to minimize exposure and ensure a safe handling process from receipt of the compound to its use in experiments.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Work Area (Fume Hood) prep_ppe->prep_workspace weigh Weigh Compound in Vented Enclosure prep_workspace->weigh dissolve Dissolve or Transfer Compound weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces & Glassware experiment->decontaminate dispose_waste Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: A workflow for the safe handling of 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Detailed Steps:

  • Preparation:

    • Review Safety Information: Thoroughly review the safety data sheets of structurally similar compounds to understand potential hazards.[8][9]

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Prepare Workspace: All handling of the solid compound should be done in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[10] Ensure the workspace is clean and uncluttered.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Dissolving/Transfer: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. If transferring the solid, use a spatula and tap it gently to release the powder.

    • Experimentation: Conduct the experiment within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical.

    • Waste Disposal: Dispose of all solid and liquid waste in appropriately labeled hazardous waste containers.[11][12]

    • PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

Waste Segregation and Containment:

Waste_Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste solid_waste Contaminated PPE (gloves, weigh boats) Excess Solid Compound solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Solutions containing the compound Contaminated Solvents liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Needles and Syringes sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container

Caption: A visual guide to the segregation of waste generated from handling the compound.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and excess compound, should be placed in a clearly labeled "Solid Hazardous Waste" container.[11]

  • Liquid Waste: Any solutions containing the compound or solvents used for cleaning should be collected in a "Liquid Hazardous Waste" container. Do not mix incompatible waste streams.[11][13]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[12] Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, carefully clean it up using appropriate absorbent materials and place the waste in a sealed, labeled container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can handle 2-amino-3-(2,3-dimethylphenyl)propanoic acid with a high degree of safety, ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • ECHA. (n.d.). Substance Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-AMINOPROPANOIC ACID. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • The University of Alabama in Huntsville. (2014). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

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